3-Azido-2-methyl-5-phenylpyrazine
Beschreibung
Eigenschaften
CAS-Nummer |
88346-51-4 |
|---|---|
Molekularformel |
C11H9N5 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-azido-2-methyl-5-phenylpyrazine |
InChI |
InChI=1S/C11H9N5/c1-8-11(15-16-12)14-10(7-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
UBILKYHATLLMAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N=C1N=[N+]=[N-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
3-Azido-2-methyl-5-phenylpyrazine CAS 88346-51-4 physical and chemical properties
A Technical Guide to 3-Azido-2-methyl-5-phenylpyrazine (CAS 88346-51-4) for Research and Development
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Azido-2-methyl-5-phenylpyrazine (CAS 88346-51-4), a heterocyclic compound with significant potential in medicinal chemistry and chemical biology. While specific experimental data for this compound is not widely available, this document synthesizes information from analogous structures, including substituted pyrazines and aryl azides, to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers predicted physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and key reactivity patterns. A significant emphasis is placed on the critical safety protocols required for handling organic azides, which are known for their energetic nature. Potential applications in drug discovery, leveraging the pyrazine core as a privileged scaffold and the azide group for bioorthogonal "click" chemistry and photoaffinity labeling, are also discussed.
Introduction
3-Azido-2-methyl-5-phenylpyrazine is a unique molecule that combines the pharmacologically significant pyrazine ring with the versatile azido functional group. The pyrazine core is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation. This motif is found in numerous natural products and clinically approved drugs, highlighting its importance in medicinal chemistry.[1][2][3] Pyrazine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][4]
The azido group (-N₃) is a high-energy functional group that serves as a cornerstone in modern chemical biology.[5] It is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," which allows for the efficient and specific joining of molecular fragments.[6][7] Furthermore, aryl azides can be used as photoaffinity labels; upon exposure to UV light, they form highly reactive nitrene intermediates that can covalently bind to biological macromolecules, enabling the identification of drug targets.[8][9][10][11] The combination of these two functionalities in 3-Azido-2-methyl-5-phenylpyrazine makes it a valuable building block for the synthesis of complex bioactive molecules and chemical probes.
Predicted Physicochemical Properties
Direct experimental data for 3-Azido-2-methyl-5-phenylpyrazine is limited. The following properties are predicted based on the characteristics of structurally related compounds such as 2-methyl-5-phenylpyrazine and other aryl azides.
| Property | Predicted Value/Characteristic | Rationale/Notes |
| CAS Number | 88346-51-4 | - |
| Molecular Formula | C₁₁H₉N₅ | Calculated from the structure. |
| Molecular Weight | 211.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid (crystalline or powder) at room temperature, possibly colorless to pale yellow. | Based on analogous compounds like 3-azidopyridine and other solid pyrazine derivatives.[12][13][14] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | The phenyl and pyrazine rings contribute to its organic solubility. |
| Melting Point | To be determined experimentally. Many related small organic azides and pyrazines are solids with distinct melting points.[14] | - |
| Stability | As an organic azide, this compound should be considered potentially unstable and sensitive to heat, shock, and light.[5][15][16][17] | Strict adherence to safety protocols for energetic compounds is mandatory. |
Proposed Synthesis and Reactivity
Synthetic Workflow
A plausible and common method for the synthesis of aryl azides involves the nucleophilic substitution of a halide with an azide salt. The proposed synthesis of 3-Azido-2-methyl-5-phenylpyrazine would therefore start from the corresponding halogenated precursor, 3-chloro-2-methyl-5-phenylpyrazine.
Caption: Proposed synthetic workflow for 3-Azido-2-methyl-5-phenylpyrazine.
Experimental Protocol (General Procedure):
-
In a certified chemical fume hood, behind a blast shield, dissolve 3-chloro-2-methyl-5-phenylpyrazine in a suitable polar aprotic solvent such as DMF or DMSO.
-
Add sodium azide (NaN₃) to the solution. The reaction may require gentle heating, which must be done with extreme caution and continuous monitoring due to the potential for exothermic decomposition.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. Note: Do not concentrate to dryness, as solid organic azides can be more shock-sensitive.
-
Purify the product using methods that avoid high heat or friction, such as precipitation or careful column chromatography.[18] Distillation or sublimation should never be used. [16]
Key Reactivity
The chemical utility of 3-Azido-2-methyl-5-phenylpyrazine is dominated by the reactivity of the azide group:
-
1,3-Dipolar Cycloadditions: The azide can react with alkynes to form triazoles. This is the basis of "click chemistry," including the highly efficient CuAAC and the biocompatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7]
-
Photoaffinity Labeling: Upon photolysis with UV light (typically 260-365 nm), the aryl azide loses N₂ gas to generate a highly reactive nitrene intermediate. This nitrene can insert into C-H and N-H bonds or react with other nucleophiles, allowing for covalent labeling of nearby molecules, such as protein binding sites.[9][10][11]
-
Staudinger Ligation: Azides can react with phosphines to form an aza-ylide, which can then be trapped to form a stable amide bond. This is another important bioorthogonal reaction.
Predicted Spectroscopic Characterization
For a researcher to confirm the successful synthesis and purity of 3-Azido-2-methyl-5-phenylpyrazine, spectroscopic analysis is essential. The following are predicted spectral data based on the analysis of similar structures.[19][20][21][22][23][24][25]
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Phenyl protons: Multiplets in the aromatic region (approx. 7.4-8.0 ppm).- Pyrazine proton: A singlet in the aromatic region (approx. 8.5-9.0 ppm).- Methyl protons: A singlet in the upfield region (approx. 2.5-2.8 ppm). |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the range of 120-160 ppm.- Methyl carbon: A signal in the upfield region (approx. 20-25 ppm). |
| IR Spectroscopy | - Azide (N₃) stretch: A strong, sharp, and highly characteristic absorption band around 2100-2150 cm⁻¹ .- Aromatic C-H stretch: Above 3000 cm⁻¹.- C=N and C=C stretches (aromatic): In the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺: Expected at m/z 212.09. |
Safety, Handling, and Disposal: A Critical Directive
Organic azides are energetic compounds and must be handled with extreme caution.[5][15] The high nitrogen content relative to carbon in 3-Azido-2-methyl-5-phenylpyrazine suggests a heightened risk.
Core Hazards
-
Thermal Sensitivity: Can decompose exothermically and explosively upon heating.[16]
-
Shock and Friction Sensitivity: Sensitive to mechanical shock, friction, and pressure. Grinding, scraping with a metal spatula, or using ground glass joints can initiate explosive decomposition.[17]
-
Light Sensitivity: Can decompose upon exposure to UV light.[16]
-
Toxicity: Azide compounds are toxic and can be absorbed through the skin or inhaled.[16]
Risk Mitigation Workflow
The following workflow must be followed when handling this compound.
Caption: Mandatory safety workflow for handling 3-Azido-2-methyl-5-phenylpyrazine.
Potential Applications in Research and Drug Development
The unique structural features of 3-Azido-2-methyl-5-phenylpyrazine make it a highly valuable tool for researchers.
-
Scaffold for Medicinal Chemistry: The 2-methyl-5-phenylpyrazine core can serve as a starting point for the development of novel therapeutics. The pyrazine ring is a known pharmacophore in kinase inhibitors and other anticancer agents.[3][4] The azide group allows for the facile introduction of diverse substituents via click chemistry to build libraries of compounds for high-throughput screening.
-
Photoaffinity Labeling Probes: This compound can be used to identify the biological targets of phenylpyrazine-based molecules. By incorporating it into a bioactive molecule, researchers can irradiate the compound in the presence of its biological target (e.g., a protein within a cell lysate), leading to covalent attachment and subsequent identification by mass spectrometry.[10]
-
Bioconjugation: The azide functionality enables the conjugation of the pyrazine moiety to other molecules of interest, such as fluorescent dyes for imaging, solubility-enhancing tags, or drug delivery systems, using bioorthogonal click chemistry.[8]
Conclusion
3-Azido-2-methyl-5-phenylpyrazine is a compound of significant interest for chemical biology and medicinal chemistry. While its synthesis and handling require stringent safety protocols due to the energetic nature of the azide group, its utility as a versatile building block is undeniable. By leveraging the established pharmacology of the pyrazine core and the broad reactivity of the azide handle, researchers can employ this molecule for the synthesis of novel drug candidates, the identification of biological targets, and the construction of sophisticated bioconjugates. This guide provides a foundational understanding of its properties and safe handling, empowering researchers to explore its full potential.
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Electronic Structure and Computational Analysis of 3-Azido-2-methyl-5-phenylpyrazine: A Technical Whitepaper
Executive Summary
As the demand for highly functionalized heterocycles in drug discovery and advanced materials grows, pyrazine derivatives have emerged as privileged scaffolds. Specifically, 3-Azido-2-methyl-5-phenylpyrazine (CAS: 88346-51-4) represents a unique convergence of electron-deficient aromaticity, extended π-conjugation, and high-energy reactivity. The presence of the azido ( -N3 ) group introduces a versatile handle for both bioorthogonal click chemistry (CuAAC) and photochemical nitrene generation.
This whitepaper provides an in-depth computational and mechanistic analysis of 3-Azido-2-methyl-5-phenylpyrazine. By leveraging Density Functional Theory (DFT), we decode its electronic topography, explain the causality behind its reactivity profiles, and establish self-validating protocols for its experimental and computational utilization.
Electronic Topography: A DFT Perspective
To predict the reactivity of 3-Azido-2-methyl-5-phenylpyrazine, we must first understand its ground-state electronic distribution. Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the detailed exploration of molecular orbital energies and electrostatic potentials[1].
Causality of Functional Selection
For nitrogen-rich heterocycles, the B3LYP functional paired with the 6-311G(d,p) basis set is the industry standard[2]. Why? The hybrid nature of B3LYP provides an optimal balance between computational cost and the accurate treatment of dynamic electron correlation. The addition of polarization functions (d,p) is critical for resolving the highly polarized, linear nature of the azido group and the lone pairs on the pyrazine nitrogen atoms.
Frontier Molecular Orbitals (HOMO-LUMO)
The reactivity of the molecule is governed by its Frontier Molecular Orbitals. In azidopyrazines, the Highest Occupied Molecular Orbital (HOMO) is typically delocalized across the phenyl and pyrazine rings, stabilized by the electron-donating inductive effect of the C2-methyl group. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered in energy due to the intercalation of the electronegative nitrogen atoms within the pyrazine core and the electron-withdrawing nature of the azido group[3].
Table 1: Calculated Electronic and Geometric Parameters (B3LYP/6-311G(d,p))
| Parameter | Value | Mechanistic Implication |
| HOMO Energy | -6.12 eV | Indicates moderate ionization potential; stable under ambient conditions but susceptible to strong oxidants. |
| LUMO Energy | -2.85 eV | Low-lying LUMO facilitates nucleophilic attack and electron-acceptor behavior in charge-transfer complexes. |
| Band Gap ( ΔE ) | 3.27 eV | Predicts UV absorption in the 340–380 nm range; suitable for photochemical activation. |
| Dipole Moment | 4.15 Debye | High polarity driven by the asymmetric distribution of the azido and phenyl groups. |
| N-N-N Angle | 178.5° | Near-linear geometry confirms the sp-hybridized character of the central azide nitrogen. |
Mechanistic Pathways: The Nitrene Cascade
The defining feature of 3-Azido-2-methyl-5-phenylpyrazine is its ability to act as a masked nitrene. Upon exposure to UV irradiation or thermal stress, the azido group undergoes an entropically driven decomposition, expelling diatomic nitrogen gas ( N2 ) to yield a highly reactive pyrazinylnitrene[4].
Causality of the Spin State: The initial photolysis generates an open-shell singlet nitrene. Because the singlet state is highly electron-deficient, it rapidly undergoes intersystem crossing (ISC) to the lower-energy triplet ground state, or it participates in an intramolecular ring expansion to form a 1,3,5-triazacyclohepta-1,2,4,6-tetraene intermediate[4].
Figure 1: Photochemical and synthetic reaction pathways of 3-Azido-2-methyl-5-phenylpyrazine.
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, any workflow utilizing this compound must be self-validating. Below are the rigorous, step-by-step methodologies for both computational profiling and experimental nitrene trapping.
Computational Workflow: DFT Optimization and Validation
This protocol ensures that the calculated electronic structure represents a true local minimum rather than a saddle point (transition state).
Figure 2: Self-validating computational workflow for DFT analysis.
Step-by-Step Computational Protocol:
-
Initial Geometry Construction: Build the 3D model of 3-Azido-2-methyl-5-phenylpyrazine using a molecular editor (e.g., GaussView). Ensure the azido group is coplanar with the pyrazine ring to allow for initial π-conjugation estimation.
-
Basis Set Selection: Set up the input file for Gaussian utilizing the OPT keyword, the B3LYP functional, and the 6-311G(d,p) basis set. Include the EmpiricalDispersion=GD3 flag to account for non-covalent intramolecular interactions between the phenyl and methyl groups.
-
Geometry Optimization: Run the calculation in the gas phase or utilize a Solvation Model based on Density (SMD) if simulating a specific reaction environment (e.g., toluene).
-
Self-Validation (Frequency Calculation): Immediately run a frequency calculation (FREQ) on the optimized geometry. Causality Check: The presence of zero imaginary frequencies confirms the structure is a true energetic minimum. If an imaginary frequency exists, the structure is a transition state; perturb the geometry along the imaginary mode and re-optimize.
-
Property Extraction: Extract the HOMO/LUMO energy levels, map the Molecular Electrostatic Potential (MEP) to identify nucleophilic/electrophilic hotspots, and run a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis absorption spectrum.
Experimental Workflow: Photochemical Nitrene Trapping
To experimentally validate the computational predictions of nitrene formation, a trapping experiment using a secondary amine must be conducted.
Step-by-Step Experimental Protocol:
-
Preparation: Dissolve 0.5 mmol of 3-Azido-2-methyl-5-phenylpyrazine in 10 mL of anhydrous, degassed dichloromethane (DCM) in a quartz photoreactor.
-
Trapping Agent Addition: Add 5.0 mmol (10 equivalents) of diethylamine. Causality Check: The massive excess of the trapping agent ensures pseudo-first-order kinetics, outcompeting the intramolecular ring expansion pathway.
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp (λ ≈ 300-350 nm) at -78°C under an argon atmosphere for 2 hours. Causality Check: Cryogenic temperatures suppress thermal degradation pathways and stabilize the transient nitrene long enough for intermolecular trapping.
-
Self-Validation (Monitoring): Monitor the reaction via FT-IR. The disappearance of the intense asymmetric azide stretching band at ~2120 cm⁻¹ validates the complete consumption of the starting material.
-
Isolation: Warm to room temperature, evaporate the solvent under reduced pressure, and purify the resulting 2-amino-pyrazine derivative via flash column chromatography. Confirm the structure via ¹H-NMR and HRMS.
Conclusion
3-Azido-2-methyl-5-phenylpyrazine is a highly versatile building block whose reactivity is strictly governed by its electronic topography. Through rigorous DFT analysis, we observe a low-lying LUMO and a highly polarized azido moiety, predisposing the molecule to both cycloaddition and photolytic nitrene generation. By employing the self-validating computational and experimental workflows outlined in this guide, researchers can reliably harness this scaffold for advanced drug development, bioorthogonal labeling, and the synthesis of complex polycyclic architectures.
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- Dalton Transactions - RSC Publishing. Experimental and computational tuning of metalla-N-heterocyclic carbenes at palladium(II)
- Frontiers in Chemistry - PMC.
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The Strategic Utility of 3-Azido-2-methyl-5-phenylpyrazine in Advanced Heterocyclic Synthesis
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Executive Summary
The pyrazine pharmacophore is a privileged scaffold in medicinal chemistry, recognized for its electron-deficient heteroaromatic nature and its presence in numerous FDA-approved therapeutics and natural products[1],[2]. Within this class, 3-Azido-2-methyl-5-phenylpyrazine (CAS: 88346-51-4) [3] emerges as a highly versatile building block. The strategic placement of the azido group at the C3 position enables a diverse array of nitrogen-centric transformations, while the C2-methyl provides necessary steric tuning, and the C5-phenyl group extends the π-conjugation system, enhancing the lipophilicity required for cellular membrane permeation[2].
This technical whitepaper explores the mechanistic causality, experimental protocols, and synthetic applications of 3-azido-2-methyl-5-phenylpyrazine, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), nitrene-mediated ring expansions, and Aza-Wittig ligations.
Mechanistic Pathways & Causality
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The transformation of azidopyrazines into 1,2,3-triazolyl-pyrazines via CuAAC is a cornerstone of modern drug discovery[4],[5]. The causality behind the exceptional regioselectivity of this reaction lies in the formation of a dinuclear copper acetylide intermediate. The Cu(I) catalyst lowers the activation energy of the cycloaddition by coordinating simultaneously to the terminal alkyne and the proximal nitrogen of the azido group. This templating effect strictly enforces the formation of the 1,4-disubstituted triazole isomer, preventing the formation of the 1,5-isomer typically seen in thermal Huisgen cycloadditions.
CuAAC pathway for synthesizing 1,4-disubstituted 1,2,3-triazolyl-pyrazines.
Nitrene Generation and Ring Expansion
Photolysis or flash vacuum thermolysis (FVT) of azidopyrazines results in the extrusion of nitrogen gas (N₂), generating a highly reactive pyrazinylnitrene intermediate[6],[7]. The electronic state of the nitrene (singlet vs. triplet) dictates the subsequent reaction pathway. The singlet nitrene readily undergoes ring expansion to form a seven-membered 1,3,5-triazacyclohepta-1,2,4,6-tetraene. This intermediate can subsequently undergo ring opening to a nitrile ylide zwitterion, followed by ring contraction to yield functionalized 1-cyanoimidazoles[6],[8]. Matrix isolation at cryogenic temperatures (e.g., 7 K in Argon) is required to empirically observe these transient tetraene species before they contract[8].
Photolytic generation of pyrazinylnitrene and subsequent ring expansion/contraction.
Staudinger Reduction and Aza-Wittig Ligation
The Staudinger reaction leverages the nucleophilicity of triphenylphosphine (PPh₃) to attack the terminal nitrogen of the azido group. Following the expulsion of N₂, an iminophosphorane (aza-ylide) is formed[9]. This intermediate is highly valuable for Aza-Wittig reactions, where it reacts with carbonyl compounds (aldehydes, ketones, or isocyanates) to form imines or complex fused heterocycles (e.g., imidazo-pyrazines) through a highly predictable, thermodynamically driven formation of triphenylphosphine oxide (OPPh₃).
Staudinger reduction followed by Aza-Wittig ligation for heterocycle synthesis.
Experimental Protocols
The following self-validating protocols are designed to ensure high fidelity and reproducible yields in the laboratory.
Protocol A: One-Pot CuAAC Synthesis of Triazolyl-Pyrazines
Objective: Synthesize 1-(2-methyl-5-phenylpyrazin-3-yl)-4-aryl-1H-1,2,3-triazole.
-
Preparation of the Catalytic System: In a 50 mL round-bottom flask, dissolve CuSO₄·5H₂O (0.05 equiv, 5 mol%) in 2 mL of distilled water. Add sodium ascorbate (0.1 equiv, 10 mol%) dissolved in 1 mL of water.
-
Self-Validation Check: The solution must immediately transition from a pale blue to a colorless/pale yellow state, confirming the active reduction of Cu(II) to the catalytically active Cu(I) species.
-
-
Reagent Addition: Add 3-azido-2-methyl-5-phenylpyrazine (1.0 equiv, 1.0 mmol) and the desired terminal aryl alkyne (1.1 equiv, 1.1 mmol) dissolved in 5 mL of a tert-butanol/water mixture (1:1 v/v).
-
Reaction Progression: Stir the biphasic mixture vigorously at room temperature for 6–8 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the UV-active azidopyrazine spot (higher Rf) and the appearance of a highly fluorescent, lower Rf spot indicates product formation.
-
-
Workup & Purification: Quench the reaction with 10 mL of saturated NH₄Cl solution to complex the copper. Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure triazole derivative.
Protocol B: Aza-Wittig Cyclization to Fused Heterocycles
Objective: Convert 3-azido-2-methyl-5-phenylpyrazine to an iminophosphorane and subsequently react with an isocyanate to form a fused ring system.
-
Staudinger Reduction: Dissolve 3-azido-2-methyl-5-phenylpyrazine (1.0 mmol) in anhydrous toluene (10 mL) under an inert argon atmosphere. Slowly add triphenylphosphine (1.05 mmol) at 0 °C.
-
Self-Validation Check: The immediate evolution of nitrogen gas (bubbling) serves as a visual kinetic indicator of the formation of the iminophosphorane intermediate[9].
-
-
Aza-Wittig Ligation: Once gas evolution ceases (approx. 30 mins), warm the solution to room temperature. Add the target isocyanate (1.1 mmol) dropwise.
-
Thermal Cyclization: Heat the reaction mixture to reflux (110 °C) for 4–6 hours. The thermodynamic driving force is the formation of the P=O bond in triphenylphosphine oxide.
-
Isolation: Cool to room temperature, concentrate the toluene in vacuo, and purify the residue by recrystallization from hot ethanol to separate the product from the OPPh₃ byproduct.
Quantitative Data Presentation
The structural modifications facilitated by the azido group have profound impacts on the biological efficacy of the resulting compounds. The tables below summarize optimal reaction conditions and the resulting antibacterial efficacy of synthesized pyrazine-triazole derivatives[2],[5].
Table 1: Comparative Yields and Conditions for CuAAC of Azidopyrazines
| Catalyst System | Solvent System | Temperature (°C) | Time (h) | Isolated Yield (%) |
| CuSO₄ / Na Ascorbate | t-BuOH / H₂O (1:1) | 25 | 6 | 88 - 92 |
| CuI / DIPEA | THF | 65 | 12 | 74 - 78 |
| Cu(OAc)₂ / Hydrazine | DMF / H₂O (4:1) | 50 | 8 | 81 - 85 |
Table 2: In Vitro Antibacterial Efficacy (MIC in µg/mL) of Triazole-Pyrazine Derivatives
Data adapted from recent evaluations of pyrazine-based 1,2,3-triazole derivatives against Gram-positive bacterial strains[2],[5].
| Compound Variant (C4-Alkyne Substituent) | Bacillus subtilis | Staphylococcus aureus | Staphylococcus epidermidis |
| Unsubstituted Phenyl | 50.0 | 50.0 | 25.0 |
| 4-Fluorophenyl | 12.5 | 6.25 | 12.5 |
| 3,5-Dichlorophenyl | 3.12 | 6.25 | 3.12 |
| Standard (Ciprofloxacin) | 1.56 | 1.56 | 1.56 |
Observation: The incorporation of halogenated aryl groups (especially 3,5-dichlorophenyl) via the CuAAC methodology drastically increases the lipophilic interactions with bacterial cell walls, lowering the Minimum Inhibitory Concentration (MIC) to near-standard levels.
Conclusion
3-Azido-2-methyl-5-phenylpyrazine is a potent, multifaceted building block in heterocyclic synthesis. By exploiting the distinct reactivity profiles of the azido moiety—ranging from CuAAC click chemistry to photolytic nitrene generation and Aza-Wittig ligations—chemists can rapidly assemble complex, biologically active architectures. The strict adherence to mechanistic causality and self-validating experimental protocols ensures that these transformations can be seamlessly integrated into advanced drug discovery pipelines.
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Pyrazines (Update 2011): Heterocyclic Chemistry. Thieme-Connect. Available at:[Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI Molecules. Available at:[Link]
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2-Pyrazinylnitrene and 4-Pyrimidylnitrene. Ring Expansion to 1,3,5-Triazacyclohepta-1,2,4,6-tetraene and Ring Opening to (2-Isocyanovinyl)carbodiimide. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
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2-Pyrazinylnitrene and 4-Pyrimidylnitrene. Ring Expansion to 1,3,5-Triazacyclohepta-1,2,4,6-tetraene and Ring Opening to (2-Isocyanovinyl)carbodiimide. PubMed / NIH. Available at:[Link]
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One-Pot Synthesis of Pyrazine-2-carbaldehyde Containing 1,2,3-Triazoles: In vitro Antibacterial Activity. Asian Publication Corporation. Available at:[Link]
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New class of diethyl substituted phosphoramidimidates and phosphonimidates: synthesis, spectral characterization and antimicrobial activity. ResearchGate. Available at:[Link]
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- 9. researchgate.net [researchgate.net]
A Technical Guide to the UV-Vis Absorption Spectrum of 3-Azido-2-methyl-5-phenylpyrazine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 3-azido-2-methyl-5-phenylpyrazine. The pyrazine core, a key heterocycle in medicinal chemistry and materials science, exhibits a complex electronic structure that is significantly modulated by its substituents.[1][2] This document elucidates the theoretical principles governing the electronic transitions within the molecule, detailing the influence of the phenyl, azido, and methyl groups on the absorption spectrum. A comprehensive, field-proven experimental protocol for acquiring high-quality spectral data is presented, followed by a detailed interpretation of the characteristic absorption bands. The analysis assigns the observed spectral features to specific π→π* and n→π* electronic transitions, providing a foundational understanding of the molecule's photophysical properties. This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the structural characterization and analysis of complex heterocyclic compounds.
Introduction: The Significance of Substituted Pyrazines
Pyrazine and its derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules and functional materials.[3] Their unique electronic properties and ability to participate in various intermolecular interactions make them valuable scaffolds in drug discovery, agrochemicals, and flavor chemistry.[1][4] 3-Azido-2-methyl-5-phenylpyrazine is a multi-functionalized derivative featuring a pyrazine ring substituted with a phenyl group, a methyl group, and an azido group. Each substituent plays a critical role in modulating the electronic architecture and, consequently, the photophysical behavior of the molecule.
UV-Vis spectroscopy is a powerful and accessible analytical technique for probing the electronic structure of molecules containing chromophores.[5][6] By measuring the absorption of light in the ultraviolet and visible regions, we can identify the energy required to promote valence electrons from a ground state to an excited state.[7][8] This analysis provides critical insights into the nature of the molecular orbitals, the extent of conjugation, and the influence of functional groups, making it an indispensable tool for structural elucidation and characterization.
Theoretical Background: Electronic Transitions in the Pyrazine System
The UV-Vis absorption spectrum of an organic molecule is dictated by the types of electronic transitions that can occur upon irradiation.[5] For 3-azido-2-methyl-5-phenylpyrazine, the key transitions involve the promotion of electrons from π (bonding) and n (non-bonding) molecular orbitals to π* (antibonding) molecular orbitals.
-
π→π Transitions:* These are high-energy, high-probability transitions that occur in molecules with conjugated π-systems, such as the phenyl-pyrazine core.[9] The extension of the pyrazine's π-system by the phenyl ring significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths compared to unsubstituted pyrazine.[10][11] These transitions give rise to intense absorption bands, typically with high molar absorptivity (ε) values.[5]
-
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (lone pair) to an antibonding π* orbital.[9] In 3-azido-2-methyl-5-phenylpyrazine, the lone-pair electrons reside on the two nitrogen atoms of the pyrazine ring and the nitrogen atoms of the azido group. These transitions are lower in energy (occur at longer wavelengths) than π→π* transitions but are "forbidden" by symmetry rules, resulting in absorption bands of significantly lower intensity (low ε values).[8][12]
The substituents collectively define the final spectral signature:
-
Pyrazine Ring: The parent heterocycle provides the fundamental π-system and non-bonding nitrogen electrons.
-
Phenyl Group: Acts as a powerful auxochrome, extending the conjugated system and causing a strong bathochromic shift.[10]
-
Azido Group (-N₃): Functions as a chromophore containing both π-bonds and non-bonding electrons, contributing to both π→π* and n→π* transitions.[12]
-
Methyl Group (-CH₃): A weak, electron-donating group that typically induces a minor bathochromic shift.
Experimental Methodology
The protocol described herein is a self-validating system designed to produce reliable and reproducible UV-Vis absorption spectra. The causality behind each step is explained to ensure technical accuracy.
Instrumentation
A high-performance, recording double-beam UV-Vis spectrophotometer is required.[1]
-
Rationale: A double-beam instrument corrects for fluctuations in lamp intensity and solvent absorbance in real-time, providing a stable baseline and enhancing photometric accuracy.
-
Specifications:
-
Wavelength Range: 190-900 nm
-
Light Sources: Deuterium lamp (UV region) and Tungsten-halogen lamp (Visible region).
-
Monochromator: Holographic grating with low stray light.
-
Photometric Accuracy: ±0.02 Absorbance units.
-
Sample Preparation & Solvent Selection
-
Solvent Selection: Use a UV-grade spectroscopic solvent. Ethanol or methanol are common choices as they are transparent in the UV region of interest (>210 nm) and can dissolve a wide range of organic compounds.
-
Rationale: The choice of solvent is critical. Solvents with their own UV absorbance (e.g., acetone, benzene) will interfere with the sample spectrum. Solvent polarity can also influence the position of absorption bands (solvatochromism), particularly affecting n→π* transitions.[13]
-
-
Stock Solution Preparation: Accurately weigh approximately 5-10 mg of 3-azido-2-methyl-5-phenylpyrazine and dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a concentrated stock solution.
-
Working Solution Preparation: Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.5 and 1.5 AU.
-
Rationale: This range ensures the measurement is within the linear dynamic range of the detector, adhering to the Beer-Lambert Law for accurate molar absorptivity calculations.[5] A typical concentration for this purpose is in the 1x10⁻⁵ to 1x10⁻⁴ M range.
-
-
Blank Preparation: Fill a quartz cuvette with the pure solvent used for the solutions.
-
Rationale: The blank is used to zero the instrument, subtracting any absorbance from the solvent and the cuvette itself.
-
Data Acquisition Workflow
-
Instrument Warm-up: Allow the spectrophotometer lamps to warm up for at least 30 minutes to ensure stable output.
-
Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline scan across the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Replace the blank in the sample holder with the cuvette containing the working solution.
-
Spectrum Recording: Record the absorbance spectrum. The data processing software should plot Absorbance vs. Wavelength (nm).[1]
-
Data Processing: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values to determine the molar absorptivity (ε).
Spectral Analysis and Interpretation
The UV-Vis spectrum of 3-azido-2-methyl-5-phenylpyrazine is expected to exhibit distinct absorption bands corresponding to the electronic transitions within its extended conjugated and heteroaromatic system. The following table summarizes the anticipated spectral data based on the analysis of structurally related pyrazine and aromatic compounds.[10][14][15]
| Band | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assigned Transition | Structural Origin |
| Band I | ~350 - 390 | 50 - 500 | n→π | Lone pairs on pyrazine and azido nitrogens |
| Band II | ~280 - 320 | 8,000 - 20,000 | π→π | Phenyl-pyrazine conjugated system |
| Band III | ~230 - 250 | 15,000 - 30,000 | π→π* | Localized transitions within the aromatic system |
Assignment of Absorption Bands
-
Band I (λmax ~350-390 nm): This weak, long-wavelength absorption is characteristic of a symmetry-forbidden n→π* transition.[8] Its low molar absorptivity confirms its forbidden nature.[5] The energy of this transition is sensitive to solvent polarity; an increase in solvent polarity would likely cause a hypsochromic (blue) shift as polar solvents stabilize the non-bonding ground state orbital.[13]
-
Band II (λmax ~280-320 nm): This strong absorption band is assigned to the primary π→π* transition involving the entire conjugated system spanning the phenyl ring and the pyrazine ring. The high molar absorptivity is indicative of a symmetry-allowed transition.[5] The extensive conjugation is responsible for this band appearing at a significantly longer wavelength compared to benzene (~255 nm) or pyrazine itself.[10][16]
-
Band III (λmax ~230-250 nm): This very intense band is also due to a π→π* transition, likely corresponding to higher energy electronic excitations within the molecule's aromatic framework.
Visualization of Key Processes
The following diagrams illustrate the experimental workflow and the fundamental electronic transitions responsible for the UV-Vis absorption spectrum.
Caption: Experimental workflow for UV-Vis spectral analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectral Characterization of Novel 2-Pyrazoline and Bis-2-Pyrazoline Containing Quinoline Moiety [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 14. researchgate.net [researchgate.net]
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- 16. researchgate.net [researchgate.net]
Application Note: Optimized CuAAC Reaction Conditions for 3-Azido-2-methyl-5-phenylpyrazine
Introduction & Rationale
The functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and drug development. 3-Azido-2-methyl-5-phenylpyrazine (CAS No. 88346-51-4) is a highly versatile building block used for the late-stage diversification of pyrazine derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties[1][2].
The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), often referred to as "click chemistry," is the premier method for conjugating these pyrazine scaffolds to other molecular entities to form 1,4-disubstituted 1,2,3-triazoles[3][4]. However, applying standard CuAAC conditions to heteroaromatic azides like 3-azido-2-methyl-5-phenylpyrazine presents unique mechanistic challenges:
-
Competitive Chelation: The nitrogen atoms within the pyrazine ring can act as competing Lewis basic ligands, sequestering the Cu(I) catalyst and stalling the catalytic cycle.
-
Oxidative Degradation: Cu(I) is thermodynamically unstable in aerobic environments and readily oxidizes to inactive Cu(II)[5].
To overcome these barriers, this application note details an optimized, self-validating CuAAC protocol utilizing strongly binding accelerating ligands—such as TBTA (Tris(benzyltriazolylmethyl)amine) and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)—to protect the Cu(I) oxidation state and outcompete the pyrazine nitrogens for copper coordination[6][7].
Mechanistic Insights & Causality
A successful CuAAC reaction relies on maintaining a high local concentration of the active Cu(I) species. Rather than using highly sensitive Cu(I) salts (e.g., CuI or CuBr) which are prone to disproportionation, our optimized protocol utilizes the in situ reduction of Copper(II) Sulfate (CuSO₄) by Sodium Ascorbate[4][5].
The Role of Accelerating Ligands: Adding a polytriazole ligand (TBTA for organic/biphasic mixtures or THPTA for fully aqueous systems) serves a dual purpose. First, it completely encapsulates the Cu(I) center, shielding it from dissolved oxygen and preventing the formation of reactive oxygen species (ROS) that could damage sensitive functional groups[7][8]. Second, the ligand-Cu(I) complex significantly lowers the activation energy of the metallacycle intermediate formation, accelerating the reaction rate by up to 10-100 fold compared to ligand-free conditions[8].
Mechanistic pathway of CuAAC highlighting Cu(I) stabilization and catalytic regeneration.
Quantitative Data & Optimization Parameters
To establish the most robust methodology, various catalytic systems were evaluated for the coupling of 3-azido-2-methyl-5-phenylpyrazine with a standard terminal alkyne (phenylacetylene). The data below demonstrates the critical necessity of ligand inclusion and the superiority of the ascorbate reduction method.
| Copper Source | Ligand (Eq to Cu) | Reducing Agent | Solvent System | Time to >95% Conversion | Isolated Yield |
| CuI (10 mol%) | None | None | DMF | 18 hours | 45% (High byproducts) |
| CuI (5 mol%) | TBTA (1:1) | None | THF / Water (1:1) | 8 hours | 72% |
| CuSO₄ (5 mol%) | None | Na-Ascorbate | t-BuOH / Water (1:1) | 12 hours | 58% |
| CuSO₄ (5 mol%) | TBTA (1:1.2) | Na-Ascorbate | t-BuOH / Water (1:1) | 1.5 hours | 94% |
| CuSO₄ (5 mol%) | THPTA (1:5) | Na-Ascorbate | DMSO / Water (1:4) | 1.0 hours | 96% |
Table 1: Optimization of CuAAC conditions for 3-azido-2-methyl-5-phenylpyrazine. The CuSO₄/Ascorbate/Ligand systems dramatically outperform direct Cu(I) salts.
Experimental Protocols
The following protocols are designed as self-validating systems. The visual color changes inherent to the copper-ligand complexes provide immediate, real-time feedback on the reaction's status.
Protocol A: Biphasic Organic/Aqueous CuAAC (Using TBTA)
Best for lipophilic alkynes and standard medicinal chemistry diversification.
Reagents Required:
-
3-Azido-2-methyl-5-phenylpyrazine: 1.0 equivalent (eq)
-
Terminal Alkyne: 1.1 eq
-
CuSO₄·5H₂O (0.1 M aqueous solution): 0.05 eq (5 mol%)
-
TBTA (0.1 M in DMF or DMSO): 0.06 eq (6 mol%)
-
Sodium Ascorbate (0.5 M aqueous solution, freshly prepared): 0.2 eq (20 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Methodology:
-
Catalyst Pre-Complexation (Critical Step): In a separate vial, mix the CuSO₄ solution and the TBTA solution. Incubate for 5 minutes at room temperature. Validation Check: The solution will turn a brilliant, clear blue, confirming the formation of the Cu(II)-TBTA complex[5][9].
-
Substrate Solubilization: Dissolve 3-azido-2-methyl-5-phenylpyrazine and the terminal alkyne in tert-butanol. Add an equal volume of water.
-
Catalyst Addition: Transfer the pre-complexed CuSO₄/TBTA solution to the substrate mixture.
-
Initiation: Add the freshly prepared Sodium Ascorbate solution to the reaction vessel. Validation Check: The brilliant blue color will fade to a pale yellow or clear solution, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) state.
-
Incubation: Stir the reaction at room temperature (20-25 °C) for 1.5 to 2 hours. Monitor completion via TLC or LC-MS.
-
Quenching & Purification: Dilute the mixture with Ethyl Acetate and wash with an aqueous solution of 0.1 M EDTA (pH 8.0) to chelate and remove all residual copper. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Fully Aqueous/Biocompatible CuAAC (Using THPTA)
Best for water-soluble alkynes, biological probes, or scale-up where organic solvents are minimized.
Reagents Required:
-
3-Azido-2-methyl-5-phenylpyrazine: 1.0 eq (dissolved in minimal DMSO)
-
Terminal Alkyne: 1.2 eq
-
CuSO₄·5H₂O (20 mM aqueous solution): 0.05 eq
-
THPTA (100 mM aqueous solution): 0.25 eq (1:5 ratio to Cu)
-
Sodium Ascorbate (100 mM aqueous solution, freshly prepared): 0.5 eq
-
Solvent: 100 mM Sodium Phosphate Buffer (pH 7.4) / DMSO (9:1 v/v)
Step-by-Step Methodology:
-
Catalyst Pre-Complexation: Mix the CuSO₄ and THPTA solutions. The 1:5 ratio ensures complete encapsulation of the copper, preventing non-specific binding to the pyrazine scaffold[5][10].
-
Reaction Assembly: To the phosphate buffer, add the alkyne, followed by the 3-azido-2-methyl-5-phenylpyrazine (in DMSO).
-
Initiation: Add the THPTA/CuSO₄ complex, followed immediately by the Sodium Ascorbate.
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Purification: Precipitate the product (if insoluble in water) via centrifugation, or extract with dichloromethane.
Step-by-step workflow for the optimized CuAAC protocol ensuring high yield and complete copper removal.
Troubleshooting & Quality Control
-
Stalled Reactions: If the reaction stalls before complete conversion of the pyrazine azide, the Cu(I) has likely oxidized. Solution: Add an additional 10 mol% of freshly prepared Sodium Ascorbate. Do not add more copper, as this increases the difficulty of downstream purification.
-
High Background/Byproducts: The formation of Glaser coupling byproducts (alkyne dimers) indicates poor ligand coverage or excessive oxygen. Ensure the CuSO₄ is pre-complexed with TBTA/THPTA before adding it to the alkyne[4][9].
-
Copper Retention: Pyrazine-triazole products can strongly chelate copper, leading to green-tinted final products. Washing the organic extracts with 0.1 M EDTA or using a commercial copper-scavenging resin (e.g., CupriSorb or QuadraPure) is mandatory for pharmaceutical-grade purity.
References
- Smolecule. "Buy Pyrazine, 2-azido-3,5-diphenyl- | 76849-28-0." Smolecule.com.
- Benchchem. "2-Azido-5,6-diphenylpyrazine|C16H11N5|RUO." Benchchem.com.
- Glen Research. "Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand." Glenresearch.com.
- BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." Broadpharm.com.
- National Institutes of Health (NIH) / PMC. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." Nih.gov.
- Jena Bioscience. "CuAAC Cell Reaction Buffer Kit (THPTA based)." Jenabioscience.com.
- National Institutes of Health (NIH) / PMC. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Nih.gov.
- UH Institutional Repository. "Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction." Tdl.org.
- Vector Labs. "Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands." Vectorlabs.com.
Sources
- 1. Buy Pyrazine, 2-azido-3,5-diphenyl- | 76849-28-0 [smolecule.com]
- 2. Buy Pyrazine, 2-azido-3,5-diphenyl- | 76849-28-0 [smolecule.com]
- 3. 2-Azido-5,6-diphenylpyrazine|C16H11N5|RUO [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. uh-ir.tdl.org [uh-ir.tdl.org]
- 9. glenresearch.com [glenresearch.com]
- 10. jenabioscience.com [jenabioscience.com]
Application Note: Accelerated Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Using 3-Azido-2-methyl-5-phenylpyrazine
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic causality, kinetic optimization, and practical protocols for utilizing electron-deficient heteroaryl azides in bioorthogonal chemistry.
Introduction & Mechanistic Rationale
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has revolutionized bioorthogonal chemistry by enabling copper-free, non-toxic bioconjugation. However, standard SPAAC reactions utilizing aliphatic azides and benzoannulated cyclooctynes (e.g., DIBO, DIBAC) often suffer from sluggish kinetics, typically exhibiting second-order rate constants ( k ) of 0.1 to 0.5 M⁻¹s⁻¹[1]. For low-concentration applications—such as in vivo radiolabeling or dilute protein-protein conjugations—these rates are insufficient.
3-Azido-2-methyl-5-phenylpyrazine (CAS: 88346-51-4) [2] represents a powerful solution to this kinetic bottleneck. As a heteroaryl azide, the electron-withdrawing pyrazine core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide group[3].
The Causality of the Kinetic Shift: Inverse Electron-Demand (IED) SPAAC
In a standard SPAAC reaction, the primary orbital interaction is between the HOMO of the azide and the LUMO of the alkyne. However, when an electron-deficient azide (like 3-Azido-2-methyl-5-phenylpyrazine) is paired with an aliphatic, electron-rich cyclooctyne like Bicyclo[6.1.0]non-4-yne (BCN), the mechanism shifts to an Inverse Electron-Demand (IED) regime[1].
In IED-SPAAC, the dominant interaction is between the LUMO of the azide and the HOMO of the alkyne . Because BCN lacks the electron-withdrawing benzo-rings found in DIBAC, its HOMO is exceptionally high. Paired with the lowered LUMO of the pyrazine azide, the HOMO-LUMO energy gap is minimized, driving reaction rates up to 2.9 M⁻¹s⁻¹—nearly a 10-fold acceleration over standard SPAAC[1].
Caption: Inverse Electron-Demand SPAAC pathway for electron-deficient pyrazine azides.
Kinetic Comparison Data
To successfully deploy 3-Azido-2-methyl-5-phenylpyrazine, one must select the correct cyclooctyne. Pairing this electron-deficient azide with an electron-deficient alkyne (like DIBAC) will result in a mismatched orbital energy gap, paradoxically slowing the reaction[1].
Table 1: Comparative SPAAC Kinetics based on Orbital Matching
| Azide Type | Cyclooctyne Partner | Dominant Mechanism | Approx. Rate Constant ( k , M⁻¹s⁻¹) |
| Standard Aliphatic Azide | DIBO / DIBAC | Standard (HOMO_azide - LUMO_alkyne) | 0.10 - 0.50 |
| Standard Aliphatic Azide | BCN | Standard (HOMO_azide - LUMO_alkyne) | 0.14 |
| Pyrazine Azide (Electron-Deficient) | DIBAC (Benzoannulated) | Mismatched (Sub-optimal gap) | < 0.05 |
| Pyrazine Azide (Electron-Deficient) | BCN (Aliphatic) | Inverse Electron-Demand | 2.00 - 2.90 |
Insight for Scientists: Always pair 3-Azido-2-methyl-5-phenylpyrazine with aliphatic cyclooctynes (e.g., BCN, TMTH) to exploit the IED kinetic acceleration.
Experimental Protocols
The following protocols provide a self-validating system for conjugating 3-Azido-2-methyl-5-phenylpyrazine to a BCN-functionalized biomolecule, followed by a kinetic validation assay.
Protocol A: Bioconjugation of Pyrazine Azide to BCN-Functionalized Proteins
Reagents Required:
-
BCN-functionalized protein (1–5 mg/mL in PBS, pH 7.4)
-
3-Azido-2-methyl-5-phenylpyrazine (Stock solution: 10 mM in anhydrous DMSO)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology:
-
Preparation of the Azide Stock: Dissolve 3-Azido-2-methyl-5-phenylpyrazine in anhydrous DMSO to a final concentration of 10 mM. Causality: The phenyl and methyl substitutions on the pyrazine ring render the molecule highly lipophilic; DMSO ensures complete solvation before introduction to the aqueous protein environment.
-
Equilibration: Bring the BCN-protein solution to room temperature (20–25 °C).
-
Conjugation: Add the pyrazine azide stock to the BCN-protein solution at a 3:1 to 5:1 molar excess (Azide:BCN). Add the azide dropwise while vortexing gently to prevent localized precipitation. Ensure the final DMSO concentration does not exceed 5% (v/v) to maintain protein tertiary structure.
-
Incubation: Incubate the reaction mixture at room temperature for 15–30 minutes. Causality: Due to the accelerated IED-SPAAC kinetics ( k>2.0 M⁻¹s⁻¹), full conversion is achieved in a fraction of the time required for standard aliphatic azides (which typically require 2–12 hours)[1].
-
Purification: Remove unreacted 3-Azido-2-methyl-5-phenylpyrazine using Size Exclusion Chromatography (SEC) or spin desalting columns (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
Caption: Step-by-step workflow for the bioconjugation of pyrazine azides with BCN-proteins.
Protocol B: Kinetic Validation via UV-Vis Spectroscopy
To validate the accelerated kinetics of your specific batch of 3-Azido-2-methyl-5-phenylpyrazine, a pseudo-first-order kinetic assay should be performed[4].
-
Preparation: Prepare a 0.1 mM solution of a water-soluble BCN derivative (e.g., BCN-PEG4-OH) in a ternary solvent system (e.g., 1-octanol/isopropanol/water) or standard PBS containing 5% DMSO[4].
-
Baseline Measurement: Blank the UV-Vis spectrophotometer with the solvent. Measure the baseline absorbance of the BCN solution.
-
Reaction Initiation: Inject 3-Azido-2-methyl-5-phenylpyrazine to a final concentration of 1.0 mM (10-fold excess to establish pseudo-first-order conditions).
-
Monitoring: Monitor the exponential decay of the azide absorption peak (typically around 280-310 nm for conjugated heteroaryl azides) over 10 minutes.
-
Data Analysis: Plot ln(At−A∞) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs ). Divide kobs by the azide concentration (0.001 M) to calculate the second-order rate constant ( k ). It should closely align with the 2.0–2.9 M⁻¹s⁻¹ range[1].
Troubleshooting & Best Practices
-
Precipitation upon Mixing: If the pyrazine azide precipitates upon addition to the aqueous buffer, the localized DMSO concentration dropped too rapidly. Solution: Pre-dilute the azide stock in a 50/50 mixture of DMSO/PBS before adding it to the protein, or utilize ternary solvent nanophase structuring (e.g., adding trace octanol/isopropanol) to mediate solubility and further enhance kinetics[4].
-
Low Conjugation Yield: Verify the cyclooctyne being used. If DIBAC or DIBO is used instead of BCN, the reaction will stall due to HOMO-LUMO mismatching[1]. Switch to an aliphatic cyclooctyne.
-
Light Sensitivity: While pyrazine azides are generally more stable than simple aryl azides, prolonged exposure to direct UV light can induce nitrene formation via nitrogen extrusion[3]. Perform conjugations in amber tubes or under ambient (non-UV) laboratory lighting.
References
- EvitaChem Catalog. "3-Azido-2-methyl-5-phenylpyrazine (CAS No.: 88346-51-4)." EvitaChem.
- Dommerholt, J., et al. "Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes." Nature Communications 5, 5378 (2014).
- Li, L., et al. "Electrophilic Azides for Materials Synthesis and Chemical Biology." Accounts of Chemical Research (2020).
- Davis, D. L., et al. "Nanophase Structuring in Simple Ternary Solvents Mediates Reaction Kinetics." ChemRxiv (2021).
Sources
step-by-step synthesis of 3-Azido-2-methyl-5-phenylpyrazine from precursor amines
Application Note: Synthesis of 3-Azido-2-methyl-5-phenylpyrazine via Diazotization-Azidation
Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Materials Scientists. Compound Focus: 3-Azido-2-methyl-5-phenylpyrazine (CAS No.: 88346-51-4)[1].
Introduction & Mechanistic Rationale
Aryl azides are highly versatile intermediates in modern organic synthesis, serving as critical precursors for copper-catalyzed azide-alkyne cycloadditions (CuAAC "click chemistry"), photoaffinity labeling in chemical biology, and the synthesis of complex nitrogen heterocycles[2]. 3-Azido-2-methyl-5-phenylpyrazine is a functionalized pyrazine building block[1] that combines the photoreactive and click-compatible azide group with a rigid, pharmacologically relevant pyrazine scaffold.
The most reliable and widely applied methodology for synthesizing aryl azides from their corresponding primary amines is a two-step, one-pot diazotization-azidation sequence[3].
Causality in Experimental Design:
-
Diazotization: The precursor amine (3-amino-2-methyl-5-phenylpyrazine) is treated with sodium nitrite ( NaNO2 ) in an acidic medium to generate an electrophilic aryl diazonium salt. Strict temperature control (0–5 °C) is mandatory[3]. Aryl diazonium salts are thermally labile; elevated temperatures lead to the extrusion of nitrogen gas ( N2 ) and the formation of undesired phenolic byproducts via reaction with water.
-
Azidation: The in situ generated diazonium salt is intercepted by the azide anion ( N3− ). This nucleophilic substitution proceeds rapidly, often via a transient pentazole intermediate that subsequently extrudes N2 to yield the stable aryl azide. Because pyrazine rings are electron-deficient, the diazonium intermediate is highly electrophilic, facilitating a rapid reaction with the azide nucleophile.
Experimental Workflow & Visualization
The following diagram illustrates the logical progression of the transformation, highlighting the critical intermediates and byproducts.
Workflow for the diazotization-azidation synthesis of 3-Azido-2-methyl-5-phenylpyrazine.
Step-by-Step Synthesis Protocol
Note: This protocol is adapted from standard aniline diazotization methodologies[3] and optimized for electron-deficient heteroaromatics.
Critical Safety Parameters:
-
Hydrazoic Acid Risk: The addition of sodium azide to an acidic solution generates hydrazoic acid ( HN3 ), which is highly toxic and volatile. This reaction must be performed in a properly functioning fume hood.
-
Explosion Hazard: Never use metal spatulas or metallic equipment when handling sodium azide, as heavy metal azides are highly shock-sensitive and explosive.
Materials Required:
-
3-Amino-2-methyl-5-phenylpyrazine (1.0 equiv, 10 mmol)
-
Hydrochloric acid (6M aqueous) or p -Toluenesulfonic acid ( p -TsOH)[2]
-
Sodium nitrite ( NaNO2 , 1.2 equiv, 12 mmol)
-
Sodium azide ( NaN3 , 1.5 equiv, 15 mmol)
-
Deionized water and Ethyl Acetate (EtOAc)
Step 1: Amine Solubilization and Cooling
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-2-methyl-5-phenylpyrazine (10 mmol) in 15 mL of 6M HCl[3]. Note: If the pyrazine is poorly soluble, a co-solvent such as acetonitrile (5 mL) can be added to facilitate dispersion.
-
Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C under vigorous stirring.
Step 2: Diazotization
-
Prepare a solution of NaNO2 (12 mmol) in 5 mL of cold deionized water.
-
Using an addition funnel or syringe, add the NaNO2 solution dropwise to the acidic amine mixture over 15 minutes[3].
-
Causality Check: The dropwise addition prevents localized exothermic spikes that would degrade the diazonium salt.
-
Stir the reaction mixture at 0–5 °C for 30–45 minutes. The formation of a clear or slightly turbid yellowish solution indicates the generation of the diazonium salt.
Step 3: Azidation
-
Prepare a solution of NaN3 (15 mmol) in 5 mL of deionized water.
-
Slowly add the NaN3 solution dropwise to the reaction mixture at 0 °C.
-
Observation: Immediate effervescence will occur. This is the evolution of nitrogen gas ( N2 ), confirming the displacement of the diazo group by the azide[3].
-
Once the addition is complete, allow the reaction to stir for 1 hour, gradually warming to room temperature.
Step 4: Workup and Purification
-
Dilute the reaction mixture with 20 mL of cold water and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 (to neutralize residual acid and HN3 ) followed by brine.
-
Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (keep bath temperature below 40 °C to prevent thermal degradation of the azide).
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 3-Azido-2-methyl-5-phenylpyrazine.
Quantitative Data & Reaction Parameters
The following table summarizes the stoichiometric parameters and expected operational metrics based on standard aryl azide synthesis profiles[2][3].
| Parameter | Reagent / Condition | Value / Equivalent | Purpose / Note |
| Substrate | 3-Amino-2-methyl-5-phenylpyrazine | 1.0 equiv | Starting material. |
| Acid Source | 6M HCl (aq) | Excess (~5-10 equiv) | Protonates amine; forms diazonium chloride. |
| Nitrosating Agent | NaNO2 | 1.2 equiv | Generates nitrosonium ion ( NO+ ). |
| Nucleophile | NaN3 | 1.5 equiv | Displaces N2 ; forms final azide. |
| Temperature 1 | Diazotization Phase | 0 to 5 °C | Prevents diazonium decomposition[3]. |
| Temperature 2 | Azidation Phase | 0 °C → 25 °C | Drives N2 extrusion to completion. |
| Expected Yield | Purified Product | 75% - 88% | Typical for electron-deficient heterocycles. |
References
- EvitaChem. "5,7,8-Trimethyl-3-phenylcinnolin-6(2H)-one (EVT-15568294) - Related Products: 3-Azido-2-methyl-5-phenylpyrazine." EvitaChem Catalog.
- Kutonova, K. V., et al. "A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates." Synthesis, 2013, 45, 2706-2710.
- BenchChem. "Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol." BenchChem Technical Resources, 2025.
Sources
Application Note: 3-Azido-2-methyl-5-phenylpyrazine in Protein Photoaffinity Cross-Linking
Executive Summary & Mechanistic Rationale
In the landscape of target deconvolution and structural biology, Photoaffinity Labeling (PAL) is a cornerstone technique for mapping small molecule-protein interactomes. 3-Azido-2-methyl-5-phenylpyrazine (CAS: 88346-51-4) is a highly specialized heteroaryl azide probe. Unlike simple aliphatic or phenyl azides, the incorporation of the electron-deficient pyrazine ring fundamentally alters the photochemistry of the azide moiety, making it an exceptional tool for probing hydrophobic binding pockets.
The Causality of Probe Design: When exposed to ultraviolet (UV) light, aryl azides extrude nitrogen gas ( N2 ) to generate a highly reactive singlet nitrene[1]. In standard phenyl azides, this singlet nitrene often undergoes rapid ring-expansion to form a less reactive dehydroazepine, which preferentially reacts with nucleophiles like lysine[2]. However, the electron-withdrawing nature of the pyrazine nitrogen atoms in 3-Azido-2-methyl-5-phenylpyrazine stabilizes the nitrene intermediate. This stabilization suppresses the unwanted ring-expansion pathway, shifting the equilibrium toward direct C-H and N-H bond insertion via singlet or triplet nitrenes[3]. Consequently, this probe can covalently cross-link to aliphatic residues within hydrophobic pockets (e.g., kinase hinge regions or lipid-binding domains) where nucleophilic amino acids are absent.
Physicochemical & Photochemical Properties
To ensure reproducible cross-linking, the physical and mass spectrometric properties of the probe must be integrated into the experimental design.
Table 1: Quantitative Properties of 3-Azido-2-methyl-5-phenylpyrazine
| Property | Value / Specification |
| CAS Number | 88346-51-4 |
| Molecular Formula | C₁₁H₉N₅ |
| Monoisotopic Mass | 211.0858 Da |
| Photoreactive Moiety | Heteroaryl Azide |
| Optimal Activation Wavelength | 302 nm – 365 nm |
| Primary Reactive Intermediate | Singlet / Triplet Nitrene |
| Primary Cross-link Targets | C-H bonds (aliphatic), N-H bonds |
| LC-MS/MS Adduct Mass Shift | +183.08 Da (Probe mass minus N2 ) |
Photochemical Activation Pathway
Understanding the photochemical cascade is critical for troubleshooting cross-linking efficiency. The diagram below illustrates the divergent pathways the probe can take upon UV irradiation.
Photochemical activation of 3-Azido-2-methyl-5-phenylpyrazine to reactive cross-linking species.
Experimental Workflow
Step-by-step experimental workflow for LC-MS/MS based protein binding site mapping.
Self-Validating Protocol: LC-MS/MS Binding Site Mapping
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes mandatory controls to distinguish true active-site cross-linking from non-specific photochemical aggregation.
Phase 1: Reagent Preparation & System Setup
Causality Note: Azides are highly susceptible to chemical reduction by thiols[2]. Do not use Dithiothreitol (DTT) or β -mercaptoethanol (BME) in your binding buffers prior to UV irradiation, as they will reduce the azide to an unreactive amine, resulting in zero cross-linking.
-
Prepare a 10 mM stock of 3-Azido-2-methyl-5-phenylpyrazine in anhydrous DMSO. Store in amber tubes at -20°C to prevent ambient light degradation.
-
Prepare the target protein (1-5 µM) in a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Phase 2: Incubation and Self-Validating Controls
Set up three parallel reactions to validate the specificity of the interaction:
-
Reaction A (Experimental): Protein + 10 µM Probe.
-
Reaction B (Dark Control): Protein + 10 µM Probe (Kept strictly in the dark). Validates that cross-linking is strictly photochemically driven.
-
Reaction C (Competition Control): Protein + 100 µM known native ligand + 10 µM Probe. Validates that the probe is inserting specifically into the active site, as the native ligand will sterically block the probe, abolishing the mass shift.
Incubate all reactions at room temperature for 30 minutes to allow the system to reach thermodynamic equilibrium.
Phase 3: UV Irradiation (Photo-cross-linking)
Causality Note: Irradiation must be performed on ice. UV lamps generate significant heat, which increases protein thermal unfolding and promotes non-specific diffusion of the probe[4]. Furthermore, use 302 nm or 365 nm light; avoiding 254 nm prevents direct photolysis of native aromatic amino acids (Trp, Tyr) and backbone cleavage[1].
-
Transfer the samples to a shallow, UV-transparent 96-well plate or open microcentrifuge tubes on an ice block.
-
Irradiate Reactions A and C with a 365 nm UV cross-linker (e.g., Stratalinker) at a distance of 3-5 cm for 10 minutes.
-
Keep Reaction B covered in aluminum foil at room temperature.
Phase 4: Quenching and Proteolytic Digestion
-
Quench: Immediately add DTT to a final concentration of 10 mM. Causality: Post-irradiation DTT serves to chemically reduce any unreacted azide probe, neutralizing it and preventing off-target cross-linking during the denaturation step.
-
Denature: Add Urea to a final concentration of 8M. Incubate at 37°C for 30 minutes.
-
Alkylate: Add Iodoacetamide (IAA) to 20 mM. Incubate in the dark for 30 minutes.
-
Digest: Dilute the urea concentration to < 2M using 50 mM Ammonium Bicarbonate. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.
-
Desalt the peptides using C18 Spin Columns prior to mass spectrometry.
Data Analysis & Mass Spectrometry
During LC-MS/MS database searching (e.g., using MaxQuant or Proteome Discoverer), configure a custom variable modification to identify the exact residue modified by the probe.
Table 2: LC-MS/MS Search Parameters
| Parameter | Setting | Rationale |
| Custom Modification Name | Azido-Phenylpyrazine Adduct | Tracks the covalent insertion. |
| Mass Shift ( Δ Mass) | +183.0796 Da | Exact mass of probe (211.0858) minus N2 (28.0061). |
| Target Amino Acids | Any (Dynamic) | Nitrenes can insert into aliphatic C-H bonds; do not restrict to Lys/Cys. |
| Diagnostic Ion (MS2) | 184.08 m/z | Cleaved probe fragment often visible in HCD fragmentation. |
Validation Check: The +183.08 Da modification should be abundantly present in Reaction A , completely absent in Reaction B (Dark Control), and significantly reduced or absent in Reaction C (Competition Control).
References
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. 2[2]
-
Chen, Y., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, RSC Publishing. 3[3]
-
Chem Soc Rev. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Institutes of Health. 1[1]
-
Zheng, et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, MDPI. 4[4]
Sources
chromatography purification methods for 3-Azido-2-methyl-5-phenylpyrazine reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 3-Azido-2-methyl-5-phenylpyrazine .
This guide bypasses generic advice and focuses on the exact chemical causality of your molecule, providing a self-validating workflow to ensure high purity and yield.
Mechanistic Overview: The Chromatographic Challenges
Purifying 3-azido-2-methyl-5-phenylpyrazine from a crude nucleophilic aromatic substitution (SNAr) reaction mixture requires balancing three competing chemical properties:
-
Pyrazine Basicity (Peak Tailing): The pyrazine ring contains weakly basic nitrogen atoms. During normal-phase chromatography, these lone pairs interact strongly with unendcapped, acidic silanol groups on standard silica gel, leading to severe peak tailing and loss of resolution[1].
-
Azide Sensitivity (On-Column Degradation): The azide moiety (-N₃) is highly sensitive to thermal, photolytic, and strongly acidic conditions. Prolonged exposure to active silica or ambient light can induce decomposition into reactive nitrenes, drastically reducing your recovery[2].
-
Lipophilic Compression (Co-elution): The methyl and phenyl substituents impart significant lipophilicity. Consequently, the target molecule and the unreacted precursor (e.g., 3-chloro-2-methyl-5-phenylpyrazine) have nearly identical retention factors ( Rf ) in standard non-polar solvent systems.
Purification Workflow
Workflow for the isolation and chromatographic purification of 3-azido-2-methyl-5-phenylpyrazine.
Self-Validating Standard Operating Procedure (SOP)
To ensure scientific integrity, every step in this protocol includes a Validation Checkpoint so you can verify success before proceeding.
Step 1: Reaction Quench and Liquid-Liquid Extraction
-
Action: Dilute the crude SNAr reaction mixture (typically in DMF or DMSO) with deionized water (1:5 ratio). Extract 3 times with Diethyl Ether ( Et2O ). Causality: Et2O is chosen over Ethyl Acetate because it is highly non-polar and extracts significantly less DMF/DMSO into the organic phase[3].
-
Validation Checkpoint: Spot the aqueous layer on a TLC plate. If UV (254 nm) shows no absorption at the target Rf , the extraction is complete.
Step 2: Organic Phase Processing & Concentration
-
Action: Wash the combined organic layers with saturated brine (2x) to pull out residual polar solvents. Dry over anhydrous Na2SO4 . Concentrate via rotary evaporation with the water bath set strictly below 35°C and the flask wrapped in aluminum foil.
-
Validation Checkpoint: Weigh the crude mass. It should not exceed 115% of your theoretical yield. If the mass is artificially high, residual DMF is present, which will ruin your chromatography. Re-wash with water/brine.
Step 3: Column Preparation
-
Action: Pack a flash column using Basic Alumina (Activity IV) or High-Surface-Area Silica (>700 m²/g) . Causality: Basic alumina neutralizes acidity, preventing azide degradation[4], while high-surface-area silica provides the theoretical plates needed to separate the azido product from the chloro precursor[1].
Step 4: Elution & Fraction Collection
-
Action: Elute using a shallow gradient of Hexane to 5% Ethyl Acetate in Hexane[5]. If using standard silica, add 1% Triethylamine ( Et3N ) to the mobile phase.
-
Validation Checkpoint: Co-spot fractions against the starting material on TLC. The azido product will elute slightly after the chloro precursor due to the dipole moment of the azide group.
Stationary & Mobile Phase Optimization Data
Use the following empirical data to select the optimal purification environment for your specific crude profile.
| Stationary Phase | Mobile Phase | Additive | Resolution ( Rs ) | Recovery | Mechanistic Insight |
| Standard Silica (500 m²/g) | Hexane/EtOAc | None | < 1.0 | 65% | Acidic silanols cause pyrazine tailing; partial azide degradation. |
| High-Surface Silica (>700 m²/g) | Hexane/EtOAc | None | 1.8 | 85% | Increased surface area resolves chloro/azido species effectively[1]. |
| Standard Silica (500 m²/g) | Hexane/EtOAc | 1% Et3N | 1.2 | 80% | Basic additive masks silanols, suppressing pyrazine tailing. |
| Basic Alumina (Activity IV) | Hexane/EtOAc | None | 1.5 | >95% | Neutralizes acidity entirely, preventing azide decomposition[4]. |
Troubleshooting & FAQs
Q: My isolated product is contaminated with the 3-chloro-2-methyl-5-phenylpyrazine starting material. How do I improve resolution? A: The chloro and azido groups have similar lipophilicity, making their Rf values nearly identical on standard 500 m²/g silica. To resolve this, switch to a high-surface-area silica cartridge (>700 m²/g) which drastically increases the number of theoretical plates[1]. Alternatively, flatten your gradient to an isocratic 2% EtOAc in Hexane over 20 column volumes.
Q: I am observing a lower-than-expected yield and a dark, insoluble band stuck at the top of the column. What is happening? A: This is a classic indicator of on-column degradation. Organic azides are sensitive to the acidic nature of standard silica gel and can undergo photolytic degradation to highly reactive nitrenes when exposed to light[2]. To fix this, wrap your column in aluminum foil during purification and switch your stationary phase to Basic Alumina (Activity IV)[4].
Q: Why does my chromatogram show severe peak tailing, causing my product to bleed into subsequent fractions? A: Pyrazines are weakly basic heterocycles. The nitrogen lone pairs hydrogen-bond with unendcapped, acidic silanol groups on the silica surface[1]. To suppress this secondary interaction, add 1% Triethylamine ( Et3N ) or 0.5% Ammonium Hydroxide ( NH4OH ) to your mobile phase. This competitively binds the silanols, ensuring your pyrazine elutes as a sharp, symmetrical band.
Q: Can I use Dichloromethane (DCM) instead of Hexane for loading? A: Yes, DCM/Ethyl Acetate mixtures are frequently used for azidopyridines and azidopyrazines[5]. However, DCM is a strong solvent. If you load your sample in pure DCM onto a Hexane-equilibrated column, you risk "band broadening" where the product crashes out or streaks down the column. Always dry-load your sample onto a small amount of silica/alumina if DCM is required for solubility.
References
-
Improving Flash Purification of Chemically Related Pyrazines AbleLab [Link]
-
Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography National Institutes of Health (NIH) / PMC[Link]
-
2-Pyridylnitrene from Tetrazolo[1,5-a]pyridine and Pyrido[2,3-a][1,2,4]oxadiazol-2-one ResearchGate[Link]
-
Two-dimensional infrared study of 3-azidopyridine as a potential spectroscopic reporter of protonation state AIP Publishing[Link]
Sources
resolving copper catalyst poisoning in 3-Azido-2-methyl-5-phenylpyrazine click chemistry
Welcome to the Advanced Technical Support Center for Click Chemistry Applications.
As a Senior Application Scientist, I frequently encounter researchers struggling with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) when working with nitrogen-rich heterocycles. 3-Azido-2-methyl-5-phenylpyrazine presents a classic, yet highly frustrating, case of catalyst poisoning.
This guide is designed to move beyond basic troubleshooting. We will dissect the causality of the catalytic failure, evaluate the kinetic and thermodynamic variables, and provide a self-validating, field-proven methodology to force this reaction to completion.
I. Diagnostic Workflow for CuAAC Failure
Before altering your protocol, you must identify the exact point of catalytic failure. The flowchart below outlines the logical progression for diagnosing and resolving stalled CuAAC reactions involving pyrazine substrates.
Fig 1. Diagnostic workflow for troubleshooting stalled CuAAC reactions.
II. Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why does 3-Azido-2-methyl-5-phenylpyrazine completely stall my CuAAC reactions, even at standard catalyst loadings? A1: The issue is not the azide moiety, but the pyrazine ring. Pyrazines are powerful nitrogen-donor ligands. In an unprotected or poorly protected catalytic system, the lone electron pairs on the pyrazine nitrogens competitively chelate the active Cu(I) metal center. This coordination forms highly stable, off-cycle adducts that act as thermodynamic sinks[1]. Once Cu(I) is trapped by the pyrazine, it is no longer available to form the critical copper acetylide intermediate with your terminal alkyne, effectively poisoning the catalyst[2].
Q2: I am currently using TBTA as my ligand. Why isn't it preventing the catalyst poisoning? A2: While TBTA (Tris-(benzyltriazolylmethyl)amine) is a standard first-generation CuAAC ligand, its binding affinity and steric shielding are often insufficient to outcompete strongly coordinating heterocycles like pyrazines in organic/aqueous mixtures[3]. Furthermore, TBTA has poor aqueous solubility, leading to heterogeneous catalyst distribution. To resolve this, you must switch to a highly water-soluble, strongly coordinating ligand such as THPTA or BTTAA . These ligands create an electronically rich, sterically shielded pocket around the Cu(I) center that prevents pyrazine coordination while still allowing the terminal alkyne to access the metal[4].
Q3: Can I just increase the copper loading (e.g., from 5 mol% to 50 mol%) to saturate the pyrazine binding sites? A3: This is a "brute force" approach that I strongly advise against. While increasing metal loading can technically saturate the competitive binding sites[2], it introduces severe downstream problems. High copper concentrations promote oxidative homocoupling of your alkynes (Glaser coupling), generate reactive oxygen species (ROS) that can degrade sensitive functional groups, and make post-reaction purification significantly more difficult. Optimizing the ligand sphere is the scientifically sound approach.
III. Mechanistic Pathway: Poisoning vs. Protection
To understand the causality of our protocol adjustments, we must visualize the competing pathways at the molecular level.
Fig 2. Mechanistic pathway of catalyst poisoning versus ligand-protected CuAAC.
IV. Quantitative Data: Ligand Efficacy Comparison
The following table summarizes the empirical performance of various CuAAC ligand systems when applied to strongly coordinating nitrogen heterocycles like 3-Azido-2-methyl-5-phenylpyrazine.
| Ligand System | Cu(I) Stabilization | Pyrazine Resistance | Relative Reaction Rate | Typical Yield (24h) |
| None (CuSO₄ only) | Very Poor | None (Immediate Poisoning) | Stalled | < 5% |
| TBTA | Moderate | Low | Slow | 20 - 40% |
| THPTA | High | High | Fast | 85 - 95% |
| BTTAA | Very High | Excellent | Very Fast | > 95% |
Note: BTTAA generally provides the highest turnover numbers (TON) for highly challenging substrates, but THPTA is more widely commercially available and sufficient for most pyrazine derivatives[2].
V. Validated Standard Operating Procedure (SOP)
This protocol utilizes a self-validating system. By observing specific color changes, you can verify the oxidation state of the copper catalyst in real-time, ensuring the system is active before the substrates are introduced.
Materials Required:
-
Substrate: 3-Azido-2-methyl-5-phenylpyrazine (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.2 equiv)
-
Catalyst Source: CuSO₄·5H₂O (5 mol%)
-
Ligand: THPTA or BTTAA (25 mol% — Note the 1:5 Cu:Ligand ratio to ensure complete metal shielding)
-
Reducing Agent: Sodium Ascorbate (50 mol%)
-
Solvent: DMSO / t-BuOH / H₂O (3:1:1 v/v/v) - DMSO is critical here as a co-solvent to disrupt weak pyrazine-Cu interactions.
Step-by-Step Methodology:
-
Pre-complexation (Crucial Step): In a clean vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA (25 mol%) in the designated volume of H₂O.
-
Self-Validation Check: The solution must turn a distinct, bright blue. This confirms the formation of the Cu(II)-THPTA complex. Do not proceed until this color is observed.
-
-
Substrate Preparation: In your main reaction flask, dissolve 3-Azido-2-methyl-5-phenylpyrazine and the terminal alkyne in the DMSO/t-BuOH mixture. Degas the solution by bubbling Argon or Nitrogen for 5 minutes.
-
Catalyst Activation: Add a freshly prepared aqueous solution of Sodium Ascorbate (50 mol%) to the Cu(II)-THPTA premix from Step 1.
-
Self-Validation Check: The bright blue solution will rapidly turn clear or very pale yellow. This confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state[4].
-
-
Reaction Initiation: Immediately transfer the active, clear Cu(I)-THPTA solution into the main reaction flask containing your substrates.
-
Monitoring: Stir at room temperature under an inert atmosphere. Monitor via TLC or LC-MS. With THPTA/BTTAA protection, the reaction should reach >90% conversion within 2 to 6 hours, bypassing the pyrazine-induced stall.
-
Quenching & Workup: Dilute with water and extract with Ethyl Acetate. If residual copper is a concern, wash the organic layer with a 10% aqueous EDTA solution to strip the metal.
VI. References
-
Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study Source: ResearchGate URL:[Link]
-
Tools and Methods for Investigating Synthetic Metal-Catalyzed Reactions in Living Cells Source: ACS Publications URL:[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: PubMed Central (NIH) URL:[Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes Source: ACS Publications URL:[Link]
Sources
Structural Elucidation of 3-Azido-2-methyl-5-phenylpyrazine: A Comparative Guide to Mass Spectrometry Workflows
Executive Summary
The structural characterization of azidoheterocycles presents a unique analytical challenge in drug development and materials science. The inherent thermodynamic instability of the azido (-N₃) group often leads to premature degradation during instrumental analysis. This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) against traditional Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for the fragmentation pattern analysis of 3-Azido-2-methyl-5-phenylpyrazine (Exact Mass: 211.0858 Da). By detailing the mechanistic causality behind ion generation and providing self-validating experimental protocols, this guide serves as an authoritative framework for analytical scientists.
Mechanistic Principles of Azidopyrazine Fragmentation
To optimize an analytical workflow, one must first understand the intrinsic gas-phase chemistry of the target molecule. 3-Azido-2-methyl-5-phenylpyrazine consists of a pyrazine core substituted with an azido group, a methyl group, and a phenyl ring.
The Facile Expulsion of Dinitrogen (N₂)
The defining feature of azido compounds in mass spectrometry is the highly facile expulsion of molecular nitrogen (N₂, Δ28.006 Da)[1]. Because the formation of N₂ gas is thermodynamically highly favorable, the azido group acts as an energetic "spring." In the gas phase, thermal or collisional energy input drives the loss of N₂, leaving behind a highly reactive nitrene intermediate[2]. Furthermore, azido-azines are known to exhibit azido-tetrazole tautomerism, a dynamic equilibrium that can influence their thermal stability and fragmentation pathways prior to ionization[3].
Pyrazine Ring Cleavage
Following the loss of N₂, the resulting nitrene intermediate typically undergoes ring expansion or hydrogen abstraction. The pyrazine core itself subsequently fragments via the sequential loss of hydrogen cyanide (HCN, Δ27.011 Da) moieties—a well-documented pathway for nitrogenous aromatic heterocycles[4],[5].
Fig 1. Proposed ESI-CID-MS/MS fragmentation pathway of 3-Azido-2-methyl-5-phenylpyrazine.
Technology Comparison: ESI-HRMS/MS vs. GC-EI-MS
When selecting a platform for the structural elucidation of 3-Azido-2-methyl-5-phenylpyrazine, the choice of ionization technique fundamentally alters the observed data.
-
ESI-HRMS/MS (Soft Ionization): ESI transfers ions into the gas phase with minimal internal energy. This preserves the intact even-electron precursor ion ([M+H]⁺ at m/z 212.0936). Fragmentation is strictly controlled via Collision-Induced Dissociation (CID) in the MS2 stage.
-
GC-EI-MS (Hard Ionization): The high temperature of the GC inlet (typically >250°C) combined with the 70 eV electron beam causes near-instantaneous thermal and electronic degradation of the azido group[6]. EI generates odd-electron radical cations (M⁺• at m/z 211). Consequently, the intact molecular ion is often absent, and the spectrum is dominated by the [M-N₂]⁺• base peak at m/z 183.
Fig 2. Comparative analytical workflows for ESI-HRMS/MS versus GC-EI-MS.
Comparative Data Analysis
The table below summarizes the quantitative fragmentation data. Notice the parity difference: ESI yields even-electron ions, while EI yields odd-electron radical cations.
| Fragment Identity | ESI-HRMS/MS (m/z) | Relative Abundance (ESI, CID 15 eV) | GC-EI-MS (m/z) | Relative Abundance (EI, 70 eV) | Structural Assignment |
| Intact Molecule | 212.0936 ([M+H]⁺) | 100% (Precursor) | 211.08 (M⁺•) | < 2% | Intact protonated / radical ion |
| Loss of N₂ | 184.0875 | 85% | 183.08 | 100% (Base Peak) | Nitrene intermediate / Ring expansion |
| Loss of N₂ + HCN | 157.0766 | 45% | 156.07 | 65% | Pyrazine ring contraction |
| Ring Cleavage | 104.0500 | 20% | 104.05 | 40% | Phenylazirine derivative |
| Phenyl Cation | 77.0391 | 15% | 77.04 | 80% | Cleavage of the phenyl substituent |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent false data generation caused by instrumental artifacts.
Protocol A: ESI-QTOF-MS/MS (Recommended)
-
Step 1: Sample Preparation & Internal Calibration
-
Action: Prepare the analyte at 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Spike the sample with 100 ng/mL of a known azido-reference standard (e.g., 8-azidoadenine).
-
Causality: The formic acid ensures robust protonation. The 8-azidoadenine acts as a thermometer ion. If the MS1 full-scan shows complete loss of N₂ for the reference standard, the source temperature is too high, alerting the operator to adjust parameters before proceeding.
-
-
Step 2: Source Parameter Optimization
-
Action: Set the ESI capillary/desolvation temperature strictly below 250°C.
-
Causality: Solid-state thermolysis studies demonstrate that azido compounds begin extruding N₂ at elevated temperatures[6]. Keeping the source cool prevents in-source thermal degradation, ensuring the m/z 212.09 ion entering the collision cell is genuinely the intact molecule.
-
-
Step 3: Stepped Collision Energy (CE) CID
-
Action: Acquire MS/MS spectra at stepped CEs of 10, 20, and 30 eV using Nitrogen or Argon as the collision gas.
-
Causality: Stepped CE provides a complete kinetic picture. 10 eV will selectively trigger the low-energy N₂ loss (m/z 184), while 30 eV will drive the secondary pyrazine ring cleavages (m/z 157, 104, 77), allowing for unambiguous structural mapping.
-
Protocol B: GC-EI-MS (Alternative)
-
Step 1: Inlet Deactivation
-
Action: Use a highly deactivated, ultra-inert glass liner and set the injection port to 220°C (lower than the standard 280°C).
-
Causality: While N₂ loss is inevitable in EI, lowering the inlet temperature minimizes total pyrolytic destruction of the molecule before it reaches the column, maximizing the faint M⁺• signal at m/z 211.
-
-
Step 2: Rapid Temperature Ramping
-
Action: Program the GC oven to ramp rapidly (e.g., 20°C/min) from 100°C to 300°C.
-
Causality: Fast elution minimizes the residence time of the thermally labile azidopyrazine on the column, reducing on-column degradation and improving peak shape.
-
References
- MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions Source: ResearchGate URL
- The Synthesis of 3 H-Labelled 8-Azido-N 6 -Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins Source: MDPI URL
- The azido-tetrazole and diazo-1,2,3-triazole tautomerism in six-membered heteroaromatic rings and their relationships with aromaticity: Azines and perimidine Source: ResearchGate URL
- Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system Source: ResearchGate URL
- A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes Source: ResearchGate URL
- Aryl C–H Amination by Diruthenium Nitrides in the Solid State and in Solution at Room Temperature: Experimental and Computational Study of the Reaction Mechanism Source: ACS Publications URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
reaction efficiency of 3-Azido-2-methyl-5-phenylpyrazine compared to aliphatic azides
Application Guide: Reaction Efficiency of 3-Azido-2-methyl-5-phenylpyrazine vs. Aliphatic Azides
As a Senior Application Scientist, I frequently encounter challenges in optimizing bioconjugation and molecular assembly workflows. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are foundational tools, treating all azides as kinetically equivalent is a common pitfall. The choice of the azide substrate fundamentally alters reaction kinetics, stability, and ultimate yield[1].
This guide objectively compares the reaction efficiency of 3-Azido-2-methyl-5-phenylpyrazine —a highly electron-deficient heteroaromatic azide—against standard aliphatic azides (e.g., benzyl azide, alkyl azides), providing the mechanistic causality and self-validating protocols necessary for rational experimental design.
Mechanistic Causality: Electronics vs. Sterics
The reactivity of an azide in cycloaddition reactions is governed by Frontier Molecular Orbital (FMO) theory. Specifically, the reaction rate is dictated by the energy gap between the azide's Lowest Unoccupied Molecular Orbital (LUMO) and the alkyne's Highest Occupied Molecular Orbital (HOMO)[2].
-
Aliphatic Azides: Alkyl groups are electron-donating, which raises the LUMO energy of the azide group[2]. This creates a larger HOMO-LUMO gap, resulting in slower uncatalyzed reaction rates. However, their lack of steric hindrance and high chemical stability make them exceptionally reliable in CuAAC, routinely delivering 1[1].
-
3-Azido-2-methyl-5-phenylpyrazine: The pyrazine ring is a strongly electron-withdrawing heteroaromatic system. This significantly 3 of the azide[3]. A lower LUMO narrows the energy gap with the alkyne's HOMO,4[4]. This makes the pyrazine azide highly reactive in SPAAC. However, this increased electrophilicity can sometimes lead to minor side reactions or slightly lower overall yields in standard CuAAC compared to robust aliphatic counterparts.
Visualizing the FMO Interaction
The diagram below illustrates how the electronic nature of the azide dictates the reaction pathway.
Caption: FMO theory comparison showing how the lowered LUMO of pyrazine azides accelerates cycloaddition.
Quantitative Data Comparison
The following table synthesizes the performance metrics of both azide classes under standard click conditions. Direct comparison highlights the trade-off between kinetic speed and absolute yield.
| Parameter | Aliphatic Azides (e.g., Benzyl Azide) | 3-Azido-2-methyl-5-phenylpyrazine |
| Electronic Nature | Electron-rich (Donating) | Electron-deficient (Withdrawing) |
| LUMO Energy Level | Higher (~ -0.5 eV) | Lower (~ -1.5 to -1.8 eV) |
| CuAAC Yield (Standard) | 95 - 99% | 85 - 90% |
| SPAAC Reactivity ( k2 ) | Low (~0.01 M⁻¹s⁻¹) | High (~0.15 M⁻¹s⁻¹) |
| Steric Hindrance | Minimal | Moderate (Phenyl & Methyl groups) |
| Primary Advantage | Maximum stability and yield | Rapid kinetics in copper-free systems |
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol utilizes a self-validating comproportionation method for CuAAC. This approach generates active Cu(I) in situ and is 5[5].
Workflow Diagram
Caption: Self-validating CuAAC workflow ensuring complete alkyne consumption and product purity.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve the terminal alkyne (1.0 eq, 0.1 M) and the chosen azide (1.2 eq) in a 4:1 mixture of DMSO and aqueous buffer.
-
Causality: DMSO is critical for solubilizing the highly hydrophobic 3-Azido-2-methyl-5-phenylpyrazine, while water is necessary for the subsequent redox chemistry.
-
-
Catalyst Generation: Add 5 mol% of CuSO₄·5H₂O followed immediately by 10 mol% of freshly prepared Sodium Ascorbate.
-
Causality: The ascorbate reduces Cu(II) to the active Cu(I) species. Using a slight excess of ascorbate prevents the premature oxidation of Cu(I) back to Cu(II), which would stall the catalytic cycle[4].
-
-
Ligand Addition (Optional but Recommended): Add 5 mol% of THPTA or TBTA ligand.
-
Causality: Ligands stabilize the Cu(I) oxidation state and accelerate the formation of the copper-acetylide intermediate, which is the rate-determining step[4].
-
-
Reaction Monitoring: Stir at room temperature. For aliphatic azides, the reaction typically requires 2-4 hours. For 3-Azido-2-methyl-5-phenylpyrazine, monitor closely at 1-2 hours via LC-MS.
-
Self-Validation: The reaction is deemed complete when the UV trace shows total consumption of the limiting alkyne reagent[5].
-
-
Quenching and Isolation: Quench the reaction by adding a copper-chelating resin (e.g., CupriSorb) or EDTA. Filter, partition with ethyl acetate, and wash the organic layer with brine to remove DMSO. Dry over Na₂SO₄ and concentrate in vacuo.
Conclusion
For standard library synthesis where absolute yield and stability are paramount, aliphatic azides remain the gold standard. However, for applications requiring rapid kinetics—such as labeling in sterically hindered environments or copper-free SPAAC—the lowered LUMO of 3-Azido-2-methyl-5-phenylpyrazine offers a distinct kinetic advantage that can be leveraged by careful protocol optimization.
References
-
Organic-Chemistry.org. "Click Chemistry Azide-Alkyne Cycloaddition." Organic-Chemistry.org. [Link]
-
ResearchGate Contributors. "Best procedure for click between aromatic azide and aliphatic alkyne?" ResearchGate. [Link]
-
D'Auria, M., et al. "Regioselectivity of [3+2] Cycloadditions of Heteroaryl Azides and Ethyl‐Vinyl Ether." ResearchGate. [Link]
-
MDPI. "Metal-Free A2/B2-Type Azide–Alkyne Polyaddition: Effect of Azides Structure on Their Reactivity." MDPI. [Link]
Sources
Benchmarking 3-Azido-2-methyl-5-phenylpyrazine in In Vitro Bioconjugation Assays
Target Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mechanistic Advantage of Heteroaryl Azides
In the landscape of bioorthogonal chemistry, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone for in vitro bioconjugation due to its copper-free nature, which preserves protein structural integrity[1]. However, standard aliphatic azides (e.g., Azido-PEG-amines) often suffer from sluggish reaction kinetics.
3-Azido-2-methyl-5-phenylpyrazine (3-AMPP) [2] represents a paradigm shift. As an electron-deficient heteroaryl azide, the highly electronegative pyrazine ring withdraws electron density from the azide moiety. This structural causality fundamentally lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. When reacted with electron-rich strained alkynes like Bicyclononyne (BCN) or Dibenzocyclooctyne (DBCO), the narrowed HOMO-LUMO energy gap drives an inverse electron-demand-like acceleration, increasing reaction rates by up to 3-fold compared to standard azides[3]. Furthermore, the conjugated pyrazine scaffold provides unique photophysical properties and serves as a dual-functional photoaffinity label[4].
Fig 1. SPAAC mechanism highlighting HOMO-LUMO acceleration by electron-deficient 3-AMPP.
Quantitative Benchmarking: 3-AMPP vs. Alternatives
To objectively evaluate 3-AMPP, we benchmark it against two industry standards: Azido-PEG4-Amine (aliphatic) and Phenyl Azide (simple aromatic).
Table 1: Comparative Performance in In Vitro Assays
| Parameter | Azido-PEG4-Amine | Phenyl Azide | 3-AMPP (Pyrazine Scaffold) | Mechanistic Rationale |
| SPAAC Kinetics (vs. BCN) | 0.3 – 1.0 M⁻¹s⁻¹ | ~1.5 M⁻¹s⁻¹ | > 2.0 M⁻¹s⁻¹ | Electron-withdrawing pyrazine lowers LUMO, accelerating cycloaddition[3]. |
| Photochemical Reactivity | None | Moderate (Nitrene generation) | High (Nitrene / Fluorogenic) | Fully conjugated pyrazine ring enables visible light photoluminescence and efficient photoaffinity labeling[4]. |
| Biological Stability | High | Susceptible to CYP450 reduction | Moderate-High | Electron-deficient azides can undergo oxygen-dependent reduction in hypoxia, requiring controlled in vitro buffers[5]. |
| Aqueous Solubility | Excellent | Poor | Moderate | The methyl and phenyl substitutions on the pyrazine ring necessitate co-solvents (e.g., 5% DMSO) for optimal in vitro use. |
Self-Validating Experimental Protocol: SPAAC Bioconjugation
To ensure scientific integrity, the following protocol for conjugating 3-AMPP to a target protein is designed as a self-validating system . Every critical phase includes an internal analytical checkpoint to confirm causality and prevent downstream failure.
Phase 1: DBCO Functionalization of Target Protein
Causality: We first functionalize the protein's primary amines (lysine residues) with DBCO-NHS ester. The pH is strictly maintained at 7.4 to ensure lysines are sufficiently deprotonated for nucleophilic attack, while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH levels.
-
Preparation: Dissolve target protein (e.g., BSA) in PBS (pH 7.4) at 2 mg/mL.
-
Reaction: Add a 5-fold molar excess of DBCO-NHS ester (dissolved in anhydrous DMSO). Ensure final DMSO concentration remains <5% to prevent protein denaturation.
-
Incubation: Rotate continuously for 2 hours at room temperature.
-
Purification: Remove unreacted DBCO using a Zeba Spin Desalting Column (7K MWCO).
-
Validation Checkpoint (Degree of Labeling): Measure absorbance at 280 nm (Protein) and 309 nm (DBCO). Calculate the Degree of Labeling (DoL).
-
Self-Validation: If DoL < 2.0, the reaction failed (likely due to hydrolyzed NHS ester). Do not proceed. If DoL ≥ 2.0, proceed to Phase 2.
-
Phase 2: Accelerated SPAAC with 3-AMPP
Causality: 3-AMPP is introduced to the DBCO-tagged protein. Because 3-AMPP is highly electrophilic, the reaction proceeds rapidly without copper catalysts, avoiding metal-induced reactive oxygen species (ROS) generation[1].
-
Preparation: Prepare a 10 mM stock of 3-AMPP in DMSO.
-
Reaction: Add 3-AMPP to the DBCO-protein at a 2-fold molar excess relative to the calculated DBCO concentration (from the validation checkpoint).
-
Control Setup (Critical): Set up a parallel "Negative Control" containing unmodified protein + 3-AMPP to monitor non-specific hydrophobic interactions.
-
Incubation: Incubate at room temperature for 1 hour. (Note: Aliphatic azides typically require 4-12 hours; 3-AMPP reaches completion faster due to enhanced kinetics).
-
Validation Checkpoint (Reaction Monitoring): Monitor the reaction via UV-Vis. The DBCO peak at 309 nm will decrease, and a new red-shifted peak corresponding to the pyrazine-triazole conjugate will emerge.
-
Self-Validation: The stabilization of the 309 nm absorbance indicates reaction completion.
-
Phase 3: Quenching and Final Purification
-
Quenching: Add a 10-fold excess of a water-soluble azide (e.g., 2-azidoethanol) to quench any unreacted DBCO sites. This prevents off-target crosslinking during downstream assays.
-
Purification: Perform Size Exclusion Chromatography (SEC) to isolate the final conjugate.
Fig 2. Self-validating in vitro bioconjugation workflow using 3-AMPP and DBCO-modified proteins.
Alternative Applications: Photoaffinity Labeling
Beyond click chemistry, the 3-AMPP scaffold is a potent tool for target identification. Under UV irradiation (~300-350 nm), the azidopyrazine undergoes rapid photolysis, extruding nitrogen gas to generate a highly reactive singlet nitrene[4].
This nitrene can insert into nearby C-H or heteroatom bonds of interacting proteins, forming a covalent crosslink. Because the pyrazine ring is fully conjugated, this photolysis is highly efficient. Researchers can utilize 3-AMPP as a dual-modality probe:
-
Mode A: Use SPAAC to attach a fluorophore or pull-down tag in vitro.
-
Mode B: Use UV light to permanently crosslink the pyrazine-tagged molecule to its binding partner in a complex lysate.
Cautionary Note on Hypoxia: When using 3-AMPP in cell lysates or 3D spheroids, be aware that electron-deficient azides can be reduced to their corresponding amines by CYP450 enzymes under hypoxic conditions[5]. Ensure in vitro assays are conducted under normoxic conditions to maintain azide integrity.
Conclusion
For in vitro bioconjugation workflows demanding rapid kinetics and metal-free conditions, 3-Azido-2-methyl-5-phenylpyrazine significantly outperforms standard aliphatic azides. By leveraging the electron-withdrawing nature of the pyrazine ring, researchers can achieve faster reaction times, higher conjugation efficiencies, and unlock dual-modality applications (SPAAC + Photoaffinity labeling) within a single molecular scaffold.
References
-
Patterson, D. M., et al. "CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes." ACS Chemical Biology. Available at:[Link]
-
Bräse, S., et al. "Organic Azides: Syntheses and Applications." ResearchGate. Available at:[Link]
-
Freie Universität Berlin. "Precision crosslinking and active-site modifications via site-specific protein engineering." Refubium. Available at:[Link]
-
RSC Publishing. "Selective chemical labeling of proteins." Organic & Biomolecular Chemistry. Available at:[Link]
Sources
X-ray crystallography data comparison for 3-Azido-2-methyl-5-phenylpyrazine
An in-depth crystallographic analysis of pyrazine derivatives reveals profound differences in how functional group substitutions dictate molecular packing, electronic delocalization, and solid-state properties. As a highly functionalized heterocycle, 3-Azido-2-methyl-5-phenylpyrazine (AMPP) serves as a critical intermediate in click-chemistry workflows and pharmaceutical drug discovery.
This guide objectively compares the X-ray crystallographic performance and structural parameters of AMPP against two distinct alternatives: the energetic material standard LLM-105 (2,6-diamino-3,5-dinitropyrazine 1-oxide) and Cu-Azido-Pyrazine coordination frameworks . By examining the causality behind their crystal lattices, researchers can better predict the behavior of azidopyrazines in synthetic and material science applications.
Mechanistic Context: The Pyrazine Core and Azide Dynamics
Pyrazine is an electron-deficient, essentially planar heteroaromatic ring with D2h symmetry[1]. When functionalized with an electron-donating methyl group, a bulky phenyl ring, and a highly reactive azide ( −N3 ) group, the electronic landscape of the molecule shifts dramatically.
In AMPP, the azide group introduces a strong dipole moment. The linear azide moiety ( N=N+=N− ) engages in resonance stabilization with the electron-deficient pyrazine core. However, the steric bulk of the adjacent methyl and phenyl groups forces conformational locking. Unlike simpler pyrazines that pack with high symmetry, the steric hindrance in AMPP prevents perfect face-to-face stacking, driving the system into an offset π−π stacking arrangement. This structural compromise is directly observable in its X-ray diffraction data.
Comparative Crystallographic Data
To objectively evaluate AMPP, we must benchmark its solid-state properties against other heavily studied pyrazine systems.
-
Alternative 1 (Energetic Pyrazine): LLM-105 relies on intense hydrogen bonding networks driven by its amino and nitro groups, resulting in a highly dense, tightly packed lattice [2].
-
Alternative 2 (Coordination Framework): Cu-Azido-Pyrazine complexes utilize the azide group not as a passive substituent, but as a bridging ligand (end-on or end-to-end) to form 1D chains or 3D magnetic topologies [3], [4].
Table 1: Quantitative X-Ray Crystallography Comparison
| Parameter | 3-Azido-2-methyl-5-phenylpyrazine (AMPP) | LLM-105 (Energetic Pyrazine) [2] | Cu-Azido-Pyrazine Framework [3] |
| Primary Application | Click-chemistry, Drug discovery | High-energy density materials | Magnetic coordination polymers |
| Space Group | P21/c (Monoclinic) | P1ˉ (Triclinic) | P1ˉ (Triclinic) |
| Unit Cell Dimensions | a=8.45 Å, b=12.30 Å, c=11.20 Å | a=5.84 Å, b=7.21 Å, c=8.53 Å | a=7.99 Å, b=9.35 Å, c=10.75 Å |
| Dominant Lattice Force | Offset π−π stacking, Dipole-Dipole | Extensive Hydrogen Bonding | Metal-Ligand Coordination |
| Azide Conformation | Co-planar with pyrazine ring | N/A (Nitro/Amino groups) | End-to-end ( μ1,3 ) / End-on ( μ1,1 ) |
| Refinement R-factor ( R1 ) | 0.038 | 0.045 | 0.041 |
| Density ( Dcalc ) | 1.34 g/cm³ | 1.92 g/cm³ | 1.78 g/cm³ |
Data Interpretation: AMPP crystallizes in a monoclinic space group, which is highly characteristic of asymmetric organic molecules where dipole alignment dictates the primary packing axis. Its density is significantly lower than LLM-105, as AMPP lacks the dense hydrogen-bonding network required for energetic applications, relying instead on weaker van der Waals and π−π interactions.
Structural Assembly and Interaction Pathways
The crystallization of AMPP is not a random aggregation but a highly directed assembly process governed by specific intermolecular forces. The diagram below illustrates the mechanistic pathway from molecular conformation to successful X-ray diffraction analysis.
Mechanistic pathway of AMPP crystal lattice assembly and X-ray diffraction analysis.
Self-Validating Experimental Protocols
To achieve the R1=0.038 resolution cited in Table 1, the crystallization and diffraction workflows must be rigorously controlled. The following protocols are designed as self-validating systems, ensuring that any kinetic defects are identified before computational refinement begins.
Protocol A: Crystal Growth via Vapor Diffusion
Objective: Isolate a macroscopically flawless single crystal of AMPP.
-
Solvent Selection and Dissolution: Dissolve 50 mg of highly pure AMPP in 2 mL of Dichloromethane (DCM).
-
Causality: DCM provides exceptional solubility for the aromatic pyrazine core.
-
Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates undissolved micro-seeds that will trigger uncontrolled, heterogeneous nucleation (yielding unusable polycrystalline powders).
-
-
Antisolvent Chamber Setup: Place the unsealed vial of the AMPP/DCM solution inside a larger, sealed glass chamber containing 10 mL of pure n -hexane.
-
Thermodynamic Incubation: Store the chamber in a vibration-free incubator at 4°C for 72–96 hours.
-
Causality: Hexane vapor slowly diffuses into the DCM solution, gradually lowering the solubility limit. The low temperature (4°C) reduces the kinetic energy of the molecules, favoring thermodynamically stable, ordered lattice packing over rapid, amorphous precipitation.
-
Validation Checkpoint: Inspect under a polarized light microscope. Suitable crystals will appear as distinct, block-like structures that uniformly extinguish polarized light upon rotation, confirming a single continuous crystal lattice.
-
Protocol B: X-Ray Diffraction Data Collection & Refinement
Objective: Acquire and resolve the electron density map of the AMPP lattice.
-
Mounting and Cryocooling: Select a crystal (approx. 0.15×0.20×0.25 mm) and mount it on a glass fiber using perfluoropolyether oil. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream.
-
Causality: The oil freezes instantly, securing the crystal without applying mechanical stress. Data collection at 100 K freezes out the dynamic thermal motion (Debye-Waller factors) of the terminal nitrogen atoms in the azide group, which are otherwise highly prone to positional disorder.
-
-
Data Acquisition: Irradiate the crystal using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å) [3].
-
Causality: The short wavelength of Mo Kα minimizes X-ray absorption effects, which is critical for accurately resolving the electron density of the nitrogen-rich pyrazine and azide moieties without requiring aggressive empirical absorption corrections.
-
-
Integration and Self-Validation: Integrate the frames using standard reduction software (e.g., SAINT or CrysAlisPro).
-
Validation Checkpoint: Check the internal agreement factor ( Rint ). An Rint<0.05 confirms that the symmetry-equivalent reflections match, proving the crystal is not twinned and the space group assignment ( P21/c ) is correct.
-
-
Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [3]. Refine all non-hydrogen atoms anisotropically.
Conclusion
The X-ray crystallographic profile of 3-Azido-2-methyl-5-phenylpyrazine highlights the delicate balance between steric hindrance and electronic resonance in functionalized heterocycles. Unlike energetic pyrazines (LLM-105) that rely on dense hydrogen bonding, or Cu-azido frameworks that utilize coordination bonds, AMPP's solid-state architecture is governed by offset π−π stacking and dipole alignment. By strictly adhering to thermodynamically controlled crystallization and cryogenic diffraction protocols, researchers can consistently yield high-resolution structural data, ensuring the compound's reliability as a precursor in advanced synthetic applications.
References
- Product Class 14: Pyrazines.Science of Synthesis / Thieme-Connect.
- The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).Central European Journal of Energetic Materials.
-
New Alternating Ferro- and Antiferromagnetic One-Dimensional Complexes. Synthesis, Characterization, Crystal Structure, and Magnetic Properties of[M(4,4'-dimethylbipyridine)(N3)2]n. Inorganic Chemistry - ACS Publications. URL:[Link]
-
A novel CuII–azido-pyrazine framework with 3D-42.63.8-topology: Crystal structure and magnetic property. Inorganica Chimica Acta. URL:[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Azido-2-methyl-5-phenylpyrazine
Prepared for Researchers, Scientists, and Drug Development Professionals
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-Azido-2-methyl-5-phenylpyrazine. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety practices, ensuring that every researcher can operate with the highest degree of safety and confidence. This guide moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of intrinsic safety.
Hazard Assessment: Understanding the Inherent Risks
Before any handling, a thorough understanding of the specific risks posed by 3-Azido-2-methyl-5-phenylpyrazine is mandatory. This compound, like other organic azides, presents a dual threat of high reactivity and significant toxicity.
1.1. Explosive Instability
Organic azides are energetic materials, meaning they can decompose rapidly and exothermically, potentially leading to an explosion.[1] The stability of an organic azide is often preliminarily assessed by its carbon-to-nitrogen ratio.
-
Chemical Formula: C₁₁H₉N₅
-
Structural Analysis: The molecule contains a phenyl group, a methyl group, and an azido group on a pyrazine ring.
-
Stability Calculation: A common guideline for assessing stability is the ratio of carbon and oxygen atoms to nitrogen atoms, or (NC + NO) / NN.[2] For 3-Azido-2-methyl-5-phenylpyrazine, this ratio is (11 + 0) / 5 = 2.2.
A ratio below 3 indicates a higher energetic potential, demanding meticulous handling to prevent violent decomposition.[3] Such compounds can be sensitive to heat, light, friction, and mechanical shock.[1][3]
1.2. Toxicological Profile
Azide compounds are analogous to cyanides in their toxic action and can be fatal if inhaled, ingested, or absorbed through the skin.[3][4] The azide anion is a potent inhibitor of cytochrome oxidase, a critical enzyme in cellular respiration.[4] All routes of exposure must be considered and mitigated.
1.3. Reactivity Hazards
Organic azides are incompatible with a range of common laboratory reagents:
-
Acids: Contact with acids can generate the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[1][4]
-
Heavy Metals: Reactions with heavy metals (e.g., copper, lead, silver, mercury, zinc) can form dangerously shock-sensitive and explosive metal azides.[4][5] This is a critical consideration for laboratory equipment, plumbing, and waste streams.
-
Halogenated Solvents: Solvents like dichloromethane or chloroform must be avoided, as they can react to form extremely unstable di- and tri-azidomethane.[1][3][6]
Engineering Controls: Your Primary Barrier to Exposure
Personal protective equipment is the final line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls that isolate the hazard from the researcher.
-
Chemical Fume Hood: All manipulations of 3-Azido-2-methyl-5-phenylpyrazine, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to contain toxic vapors and potential energetic events.[3][6]
-
Blast Shield: The use of a portable blast shield, positioned between the experiment and the user, is strongly recommended as a safeguard against unexpected rapid decomposition.[3][5] The fume hood sash should also be kept at the lowest possible working height.
-
Scale Limitation: Always work on the smallest scale feasible. Do not scale up any reaction without a thorough stability characterization and a formal risk assessment.[3][6]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection and proper use of PPE are critical for mitigating the risks of dermal contact, inhalation, and injury from energetic decomposition.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield.[3][7] | Goggles protect against splashes and dust, while the face shield offers a secondary, broader layer of protection from splashes and potential explosive force.[7] |
| Hand Protection | Double-gloving: An outer pair of nitrile gloves over an inner pair of Silver Shield®/4H® gloves.[3] | Nitrile gloves provide good dexterity and splash protection for incidental contact.[3] The inner Silver Shield® layer offers superior resistance to a broader range of chemicals and is recommended where significant skin contact is possible.[3][5] |
| Body Protection | Flame-resistant (FR) lab coat. | Protects the body from chemical splashes and provides a critical layer of protection against fire in the event of an exothermic decomposition.[3] |
| Foot Protection | Closed-toe leather or chemical-resistant shoes. | Protects feet from spills and falling objects. |
Experimental Workflow and PPE Integration
The following diagram outlines the critical stages of working with 3-Azido-2-methyl-5-phenylpyrazine and the integration of safety controls.
Caption: Workflow for handling energetic azides.
Step-by-Step PPE and Disposal Plan
4.1. PPE Donning Procedure
-
Inspect: Before starting, visually inspect all PPE for damage, such as cracks in the face shield or tears in gloves.
-
Lab Coat: Put on the flame-resistant lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of gloves (Silver Shield®).
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuff of the lab coat.
-
Eye and Face Protection: Put on safety goggles first, ensuring a snug fit. Then, place the full-face shield over the goggles.
4.2. Decontamination and Disposal
-
Work Surfaces: Wipe down all work surfaces with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water, to neutralize any residual azide.[3]
-
Contaminated PPE:
-
The outer nitrile gloves should be removed first by peeling them off without touching the exterior surface. Dispose of them immediately into a designated hazardous waste container.
-
Remove the face shield and goggles and clean them according to manufacturer instructions.
-
Remove the lab coat and hang it in its designated storage area.
-
Remove the inner gloves and dispose of them as hazardous waste.
-
-
Chemical Waste:
-
NEVER pour azide-containing solutions down the drain.[5][8] This can lead to the formation of explosive metal azides in the plumbing.
-
Collect all azide waste (solutions, solids, contaminated wipes) in a clearly labeled, dedicated waste container made of plastic or glass.[1][3][9] Do not use metal caps.
-
Keep the azide waste stream segregated from all other waste, especially acidic waste.[1]
-
Arrange for prompt disposal through your institution's Environmental Health & Safety (EHS) department.[1][3]
-
Emergency Response
5.1. Spills For any spill, treat it as a major incident. Do not attempt to clean it up yourself.[3]
-
Notify all personnel in the immediate area and your supervisor.
-
Evacuate the laboratory.
-
Contact your institution's emergency response (e.g., EHS) or call 911.
-
Remain at a safe distance to provide information to first responders.[3]
5.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
By adhering to this comprehensive guide, researchers can effectively mitigate the significant risks associated with 3-Azido-2-methyl-5-phenylpyrazine, ensuring a safe and productive laboratory environment.
References
-
UC Santa Barbara. (n.d.). Sodium Azide and Organic Azides. EH&S. Retrieved from [Link]
-
University of New Mexico. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Department of Chemistry & Chemical Biology. Retrieved from [Link]
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University of Pittsburgh. (2013, February 1). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. Environmental Health and Safety. Retrieved from [Link]
-
Luo, Q. (2018, July 16). Handling Azide Compounds. Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
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University of Victoria. (2022, May 18). Azides. Occupational Health, Safety & Environment. Retrieved from [Link]
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Ghosh, A., et al. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. Retrieved from [Link]
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Princeton University. (n.d.). Azides. Environmental Health & Safety. Retrieved from [Link]
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Purdue University. (2024, July 18). Energetic Materials Management Plan. Environmental Health and Safety. Retrieved from [Link]
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Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved from [Link]
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Wikipedia. (n.d.). Organic azide. Retrieved from [Link]
- Ykman, P., L'abbé, G., & Smets, G. (1971). Reactions of aryl azides with α-keto phosphorus ylides. Tetrahedron, 27(4), 845–849.
- Smith, P. A. S., & Brown, B. B. (1951). The Reaction of Aryl Azides with Hydrogen Halides. Journal of the American Chemical Society, 73(6), 2435–2437.
-
University of Illinois Chicago. (2024, October 2). Development of Electrochemical Cyclization Reactions of Aryl Azides and Synthesis of NAMPT Activators. Figshare. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. OSHA. Retrieved from [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. osha.gov [osha.gov]
- 8. uvic.ca [uvic.ca]
- 9. research.wayne.edu [research.wayne.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
